molecular formula C60H48O24 B12089259 Cinnamtannin D2 CAS No. 97233-47-1

Cinnamtannin D2

Cat. No.: B12089259
CAS No.: 97233-47-1
M. Wt: 1153.0 g/mol
InChI Key: QRQAODSINXAOBF-BITWWPEZSA-N
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Description

Cinnamtannin D2 is a proanthocyanidin.
This compound has been reported in Cinnamomum sieboldii and Cinnamomum burmanni with data available.

Properties

CAS No.

97233-47-1

Molecular Formula

C60H48O24

Molecular Weight

1153.0 g/mol

IUPAC Name

(1R,5R,6R,7S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C60H48O24/c61-23-13-34(71)42-40(14-23)80-54(20-2-6-26(63)31(68)10-20)51(77)48(42)45-36(73)17-37(74)46-50-47-41(83-60(59(50)79,84-58(45)46)22-4-8-28(65)33(70)12-22)18-38(75)44-49(52(78)55(82-57(44)47)21-3-7-27(64)32(69)11-21)43-35(72)16-29(66)24-15-39(76)53(81-56(24)43)19-1-5-25(62)30(67)9-19/h1-14,16-18,39,48-55,59,61-79H,15H2/t39-,48+,49-,50+,51+,52+,53+,54+,55+,59+,60+/m0/s1

InChI Key

QRQAODSINXAOBF-BITWWPEZSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6C([C@](O5)(OC7=C(C(=CC(=C67)O)O)[C@@H]8[C@H]([C@H](OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

Foundational & Exploratory

Cinnamtannin D2: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin D2 is a naturally occurring A-type proanthocyanidin, a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound. The information presented is intended to support research and development efforts in academia and the pharmaceutical industry.

Natural Sources and Distribution

This compound has been identified in a limited number of plant species, primarily within the Cinnamomum and Vaccinium genera. The distribution of this compound can vary depending on the plant part, geographical location, and harvesting time.

Primary Natural Sources:

  • Cinnamomum Species:

    • Cinnamomum sieboldii : The bark of this species, also known as Japanese cinnamon, has been reported to contain this compound.[1]

    • Cinnamomum burmannii : Commonly known as Indonesian cinnamon or Padang cassia, the bark of this tree is another confirmed source of this compound.[1]

  • Vaccinium vitis-idaea (Lingonberry):

    • The leaves of the lingonberry plant have been identified as a source of this compound.[2][3] This finding expands the known distribution of this compound beyond the Cinnamomum genus.

While this compound has been identified in these sources, detailed quantitative data on its concentration remains limited in the currently available scientific literature. Further research is required to establish the precise yield of this compound from these plant materials.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data for this compound concentration in its natural sources within publicly accessible scientific literature. While studies have reported on the total proanthocyanidin content in Cinnamomum and Vaccinium species, they do not provide a breakdown for this compound specifically. This represents a significant knowledge gap for researchers and professionals interested in the targeted isolation of this compound.

Natural SourcePlant PartThis compound ConcentrationReference
Cinnamomum sieboldiiBarkData not available[1]
Cinnamomum burmanniiBarkData not available[1]
Vaccinium vitis-idaeaLeavesData not available[2][3]

Experimental Protocols

Detailed and validated experimental protocols specifically for the extraction, isolation, and quantification of this compound are not extensively documented. However, based on methodologies used for similar A-type proanthocyanidins and general procedures for polyphenol extraction from the identified plant sources, a general workflow can be proposed.

Extraction of Proanthocyanidins from Plant Material

This protocol outlines a general procedure for the extraction of proanthocyanidins from plant sources like Cinnamomum bark or Vaccinium leaves.

Materials:

  • Dried and powdered plant material (bark or leaves)

  • 80% Acetone in water (v/v)

  • Methanol

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Maceration: Suspend the powdered plant material in 80% acetone at a sample-to-solvent ratio of 1:10 (w/v).

  • Extraction: Stir the suspension at room temperature for 24 hours in a sealed container to prevent solvent evaporation.

  • Filtration and Centrifugation: Filter the mixture through cheesecloth and then centrifuge the filtrate at 4000 rpm for 15 minutes to remove fine particulate matter.

  • Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove the acetone.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude proanthocyanidin-rich powder.

Isolation and Purification by Column Chromatography

Further purification of this compound from the crude extract can be achieved using column chromatography.

Materials:

  • Crude proanthocyanidin extract

  • Sephadex LH-20 resin

  • Methanol

  • Ethanol-water mixtures (e.g., 50% ethanol)

  • Acetone-water mixtures (e.g., 70% acetone)

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a Sephadex LH-20 column and equilibrate it with methanol.

  • Sample Loading: Dissolve the crude extract in a minimal amount of 50% methanol and load it onto the column.

  • Elution:

    • Wash the column with water to remove sugars and other polar compounds.

    • Elute with 50% ethanol to remove monomeric and dimeric flavonoids.

    • Elute with 70% acetone to collect the oligomeric proanthocyanidins, including this compound.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing the compounds of interest.

  • Further Purification: For higher purity, preparative High-Performance Liquid Chromatography (HPLC) with a C18 or a more polar stationary phase like a diol or HILIC column can be employed.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient from a high percentage of A to a high percentage of B. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (for proanthocyanidins)

  • Injection Volume: 10 µL

Quantification:

  • A certified reference standard of this compound is required for accurate quantification.

  • Prepare a calibration curve by injecting known concentrations of the standard.

  • Quantify this compound in the extracted samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Biological Activity

The direct effects of this compound on specific signaling pathways have not yet been extensively studied. However, as a member of the proanthocyanidin class, it is likely to share some of the biological activities and mechanisms of action attributed to this group of compounds.

Proanthocyanidins are known to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell proliferation. These include:

  • Nrf2/ARE Pathway: Proanthocyanidins can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes.[4]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Proanthocyanidins have been shown to modulate this pathway, which may contribute to their anti-inflammatory and anti-cancer properties.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Proanthocyanidins can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

Further research is needed to elucidate the specific interactions of this compound with these and other signaling pathways to fully understand its therapeutic potential.

Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for this compound plant_material Plant Material (Cinnamomum bark or Vaccinium leaves) extraction Extraction (80% Acetone) plant_material->extraction crude_extract Crude Proanthocyanidin Extract extraction->crude_extract column_chromatography Column Chromatography (Sephadex LH-20) crude_extract->column_chromatography fractions Fraction Collection column_chromatography->fractions purification Further Purification (Preparative HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound quantification Quantification (HPLC-DAD/UV) pure_compound->quantification result Quantitative Data quantification->result

Caption: A generalized workflow for the extraction, purification, and quantification of this compound.

Potential Signaling Pathways

signaling_pathways Potential Signaling Pathways Modulated by Proanthocyanidins proanthocyanidins Proanthocyanidins (e.g., this compound) nrf2 Nrf2/ARE Pathway proanthocyanidins->nrf2 mapk MAPK Pathway proanthocyanidins->mapk nfkb NF-κB Pathway proanthocyanidins->nfkb antioxidant Antioxidant Response nrf2->antioxidant Upregulation cell_proliferation Cell Proliferation/Apoptosis mapk->cell_proliferation Modulation inflammation Inflammation nfkb->inflammation Inhibition

Caption: Hypothesized signaling pathways influenced by proanthocyanidins like this compound.

References

The Discovery and History of Cinnamtannin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin D2, a complex proanthocyanidin, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, history, and key biological activities of this compound. It details the initial isolation and structural elucidation, along with experimental protocols for assessing its antioxidant and antihyperglycemic effects. Signaling pathways associated with related compounds are also presented to offer insights into its potential mechanisms of action. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a tetrameric A-type proanthocyanidin, a class of polyphenolic compounds found in various plants.[1] Proanthocyanidins are known for their diverse biological activities, and this compound, with its complex chemical structure, represents a molecule of significant interest for further investigation. This guide aims to provide a detailed account of the scientific journey of this compound, from its initial discovery to the current understanding of its potential therapeutic applications.

Discovery and History

This compound was first isolated and characterized in 1988 by a team of researchers led by S. Morimoto from the leaves of Vaccinium vitis-idaea L., commonly known as lingonberry.[2] The structure of this novel proanthocyanidin, which features a doubly linked unit, was elucidated through a combination of spectral and chemical methods.[2] Subsequent research has also identified this compound in various species of the Cinnamomum genus, including Cinnamomum sieboldii and Cinnamomum burmannii.[1]

The initial discovery was part of a broader investigation into the tannins and related compounds in medicinal plants, a field of study that has yielded numerous bioactive molecules. The unique structural features of this compound, particularly its A-type linkages, have made it a subject of interest for chemists and pharmacologists alike.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C60H48O24[1]
Molecular Weight 1153.01 g/mol [2]
CAS Number 97233-47-1[1]
Class Proanthocyanidin[1]

Biological Activities and Potential Therapeutic Applications

While research specifically on this compound is still emerging, the biological activities of cinnamon extracts and related proanthocyanidins, such as Cinnamtannin B1 and D1, provide strong indications of its potential therapeutic applications. The primary areas of interest are its antioxidant and antihyperglycemic effects.

Antioxidant Activity

Proanthocyanidins are well-documented as potent antioxidants. The antioxidant capacity of cinnamon extracts, which contain this compound, has been demonstrated in various studies.[3] This activity is largely attributed to the ability of the phenolic hydroxyl groups in their structures to donate hydrogen atoms and scavenge free radicals.

Antihyperglycemic Activity

Several studies have highlighted the potential of cinnamon and its constituents in managing blood glucose levels. One of the proposed mechanisms is the inhibition of the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.[4] By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be reduced, thereby mitigating postprandial hyperglycemia. While direct studies on this compound's α-glucosidase inhibitory activity are limited, related compounds from cinnamon have shown significant inhibitory effects.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Structural Elucidation of this compound

The following is a generalized workflow for the isolation and structural elucidation of this compound, based on the initial discovery by Morimoto et al. (1988).[2]

G cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Dried Leaves of Vaccinium vitis-idaea extraction Extraction with Acetone-Water plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration partitioning Partitioning with Ethyl Acetate concentration->partitioning column_chromatography Sephadex LH-20 Column Chromatography partitioning->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc spectral_analysis Spectral Analysis (NMR, MS) hplc->spectral_analysis chemical_degradation Chemical Degradation hplc->chemical_degradation structure_determination Structure Determination spectral_analysis->structure_determination chemical_degradation->structure_determination final_product This compound structure_determination->final_product This compound

Workflow for the isolation and structural elucidation of this compound.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., leaves of Vaccinium vitis-idaea) is extracted with an aqueous solvent mixture, such as acetone-water. The resulting extract is then concentrated under reduced pressure to remove the organic solvent.

  • Purification: The concentrated extract is subjected to a series of purification steps. This typically involves liquid-liquid partitioning (e.g., with ethyl acetate) to separate compounds based on their polarity. The resulting fraction is then further purified using column chromatography, often with Sephadex LH-20, which separates molecules based on size. Final purification is typically achieved using high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The purified compound is then subjected to structural analysis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used to determine the connectivity of atoms and the overall molecular structure. Chemical degradation studies may also be employed to confirm the nature of the constituent units and their linkages.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for assessing the antioxidant activity of a compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[6][7]

G cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis sample_prep Prepare this compound Solutions (various concentrations) dpph_prep Prepare DPPH Solution (e.g., 0.1 mM in ethanol) mixing Mix this compound Solution with DPPH Solution incubation Incubate in the Dark (e.g., 30 minutes) mixing->incubation absorbance Measure Absorbance (at ~517 nm) incubation->absorbance calculation Calculate % Inhibition absorbance->calculation ic50 Determine IC50 Value calculation->ic50 result Result ic50->result Antioxidant Capacity

Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a solution of DPPH in the same solvent.

  • Reaction: Mix the this compound solution with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

α-Glucosidase Inhibition Assay (Antihyperglycemic Activity)

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on α-glucosidase activity.[8][9]

G cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis sample_prep Prepare this compound Solutions (various concentrations) enzyme_prep Prepare α-Glucosidase Solution substrate_prep Prepare p-Nitrophenyl-α-D- glucopyranoside (pNPG) Solution pre_incubation Pre-incubate this compound with α-Glucosidase add_substrate Add pNPG to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (e.g., with Na2CO3) incubation->stop_reaction absorbance Measure Absorbance (at 405 nm) stop_reaction->absorbance calculation Calculate % Inhibition absorbance->calculation ic50 Determine IC50 Value calculation->ic50 result Result ic50->result α-Glucosidase Inhibitory Activity

Workflow for the α-glucosidase inhibition assay.

Methodology:

  • Preparation: Prepare solutions of this compound, α-glucosidase, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Pre-incubation: Pre-incubate the this compound solution with the α-glucosidase solution for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the pNPG solution to the mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as sodium carbonate.

  • Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculation: The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, representing the concentration of this compound that inhibits 50% of the α-glucosidase activity, is determined from a dose-response curve.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on related proanthocyanidins provides valuable insights. For instance, Cinnamtannin A2 has been shown to improve hyperglycemia by activating the insulin-signaling pathway.[10]

The proposed mechanism involves the activation of the insulin receptor and its substrate, leading to a cascade of downstream signaling events that ultimately enhance glucose uptake and utilization.

G cinnamtannin_a2 Cinnamtannin A2 insulin_receptor Insulin Receptor cinnamtannin_a2->insulin_receptor Activates irs Insulin Receptor Substrate (IRS) insulin_receptor->irs Phosphorylates downstream_signaling Downstream Signaling Cascade irs->downstream_signaling Activates glucose_uptake Increased Glucose Uptake downstream_signaling->glucose_uptake

Potential signaling pathway for Cinnamtannin A2-mediated glucose uptake.

It is plausible that this compound may exert its potential antihyperglycemic effects through similar or related signaling pathways. Further research is warranted to elucidate the precise molecular mechanisms of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of cinnamon extracts and related compounds. It is important to note that specific data for purified this compound is limited, and these values serve as a reference point for its potential potency.

Compound/ExtractAssayIC50 ValueSource
Cinnamon Bark Extract (Methanol)Yeast α-glucosidase inhibition5.83 µg/mL[4]
Cinnamon Bark Extract (Methanol)Rat-intestinal α-glucosidase inhibition670 µg/mL[4]
Cyanidin (from Cinnamomum camphora)α-glucosidase inhibition5.293 x 10^-3 mM[5]
Cinnamon Bark Essential OilDPPH radical scavenging11.793 ppm[3]

Conclusion and Future Directions

This compound, since its discovery in 1988, has remained a molecule of interest due to its complex structure and the known biological activities of related proanthocyanidins. While its antioxidant and antihyperglycemic potential is strongly suggested by studies on cinnamon extracts, there is a clear need for further research focused specifically on the purified compound.

Future investigations should aim to:

  • Conduct comprehensive in vitro and in vivo studies to definitively determine the antioxidant and antihyperglycemic activities of purified this compound and establish its IC50 values.

  • Elucidate the specific signaling pathways through which this compound exerts its biological effects.

  • Explore other potential therapeutic applications, such as anti-inflammatory and anticancer activities, based on the known properties of proanthocyanidins.

  • Investigate the bioavailability and pharmacokinetic profile of this compound to assess its potential as a therapeutic agent.

A deeper understanding of the chemistry and biology of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs and nutraceuticals.

References

Cinnamtannin D2: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of Cinnamtannin D2, a complex A-type proanthocyanidin. The document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It covers the core chemical structure, stereochemistry, and potential biological activities of this compound, supported by available scientific data.

Chemical Structure and Properties

This compound is a tetrameric A-type proanthocyanidin, a class of polyphenolic compounds found in various plants. Its complex structure is composed of four flavan-3-ol units. The IUPAC name for this compound is (1R,5R,6R,7S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol[1].

The stereochemistry of this compound is intricate, with multiple chiral centers that define its three-dimensional conformation and, consequently, its biological activity. The connectivity of the flavan-3-ol units includes both B-type (C4-C8) and A-type (C2-O-C7 and C4-C8) linkages, which is characteristic of A-type proanthocyanidins.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC60H48O24[1]
Molecular Weight1153.0 g/mol [1]
CAS Number97233-47-1[1]
IUPAC Name(1R,5R,6R,7S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol[1]
InChI KeyQRQAODSINXAOBF-BITWWPEZSA-N
Canonical SMILESC1--INVALID-LINK--(OC7=C(C(=CC(=C67)O)O)[C@@H]8--INVALID-LINK--O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O">C@HO

Natural Occurrence

This compound has been identified as a natural constituent of several plant species. It is notably found in lingonberry (Vaccinium vitis-idaea) and in the bark of certain cinnamon species (Cinnamomum genus)[2][3]. The presence and concentration of this compound can vary depending on the plant species, geographical location, and extraction methods employed.

Biosynthesis

This compound, as a proanthocyanidin, is synthesized in plants via the flavonoid pathway. This intricate pathway involves a series of enzymatic reactions that produce the flavan-3-ol monomeric units, which then undergo polymerization and oxidative coupling to form the final tetrameric structure.

Proanthocyanidin Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydroflavonol Dihydroflavonol Naringenin->Dihydroflavonol F3H Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin DFR Anthocyanidin Anthocyanidin Leucoanthocyanidin->Anthocyanidin ANS/LDOX Catechin (+)-Catechin (Extension Unit) Leucoanthocyanidin->Catechin LAR Epicatechin (-)-Epicatechin (Starter Unit) Anthocyanidin->Epicatechin ANR Proanthocyanidin This compound (A-type Proanthocyanidin) Epicatechin->Proanthocyanidin Catechin->Proanthocyanidin Isolation Workflow Plant_Material Dried Plant Material (e.g., Vaccinium vitis-idaea leaves) Extraction Extraction with Acetone/Water Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Extraction->Partitioning Crude_Extract Crude Proanthocyanidin Extract Partitioning->Crude_Extract Column_Chromatography1 Sephadex LH-20 Column Chromatography Crude_Extract->Column_Chromatography1 Fractions1 Fraction Collection Column_Chromatography1->Fractions1 Column_Chromatography2 Reversed-Phase C18 HPLC Fractions1->Column_Chromatography2 Fractions2 Purified this compound Column_Chromatography2->Fractions2 Analysis Structural Elucidation (NMR, MS) Fractions2->Analysis Insulin Signaling Pathway and PTP1B Inhibition cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS (phosphorylated) Insulin_Receptor->IRS activates Insulin Insulin Insulin->Insulin_Receptor binds PI3K PI3K IRS->PI3K activates AKT Akt (phosphorylated) PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates (inactivates) Cinnamtannin_D2 This compound Cinnamtannin_D2->PTP1B inhibits

References

The Biosynthesis of Cinnamtannin D2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Cinnamtannin D2, a complex A/B-type proanthocyanidin tetramer found in plants of the Cinnamomum genus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, characterization, and potential applications of this intricate natural product.

Introduction to this compound

This compound is a tetrameric proanthocyanidin with a unique structure, consisting of three epicatechin units and one catechin unit. Its full structural designation is Epicatechin-(4β→8)-epicatechin-(2β→O→7, 4β→8)-epicatechin-(4β→8)-catechin[1]. This structure is characterized by the presence of both B-type (C4-C8) and A-type (C2-O-C7 and C4-C8) interflavan linkages, which contribute to its complex three-dimensional conformation and potential biological activities. Proanthocyanidins, also known as condensed tannins, are a diverse group of polyphenolic compounds synthesized by plants as a defense mechanism and are known for their antioxidant and other health-promoting properties.

The Biosynthetic Pathway of Proanthocyanidins

The biosynthesis of this compound is a branch of the well-established flavonoid pathway, which begins with the amino acid phenylalanine. This pathway involves a series of enzymatic reactions to produce the flavan-3-ol monomers, (+)-catechin and (-)-epicatechin, which serve as the building blocks for proanthocyanidin polymers.

Formation of Flavan-3-ol Monomers

The initial steps of the flavonoid pathway leading to the synthesis of flavan-3-ol monomers are well-characterized. Key enzymes in this process include:

  • Chalcone Synthase (CHS)

  • Chalcone Isomerase (CHI)

  • Flavanone 3-Hydroxylase (F3H)

  • Dihydroflavonol 4-Reductase (DFR)

  • Anthocyanidin Synthase (ANS)

  • Leucoanthocyanidin Reductase (LAR) : Catalyzes the formation of 2,3-trans-flavan-3-ols like (+)-catechin from leucocyanidin.

  • Anthocyanidin Reductase (ANR) : Catalyzes the formation of 2,3-cis-flavan-3-ols like (-)-epicatechin from cyanidin.

The relative activities of LAR and ANR are crucial in determining the ratio of catechin and epicatechin available for polymerization.

Hypothetical Polymerization Pathway of this compound

The precise enzymatic machinery and the sequence of events leading to the specific structure of this compound have not yet been fully elucidated. However, based on the known principles of proanthocyanidin biosynthesis and the structure of this compound, a hypothetical pathway can be proposed. This process likely involves a combination of enzymatic and potentially non-enzymatic steps.

The formation of the B-type linkages is thought to occur through the condensation of a flavan-3-ol extender unit (derived from leucocyanidin or cyanidin) with a starter unit (a flavan-3-ol monomer or a growing polymer chain). The formation of the A-type linkage is believed to be a subsequent event, likely an oxidative cyclization of a B-type linked precursor. Enzymes such as laccases and polyphenol oxidases (PPOs) have been implicated in the formation of A-type linkages.

The following diagram illustrates a plausible sequence for the assembly of this compound.

Cinnamtannin_D2_Biosynthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Final Product Catechin Catechin (Starter Unit) Dimer_B Epicatechin-(4β→8)-catechin (B-type dimer) Catechin->Dimer_B + Epicatechin extender Epicatechin Epicatechin (Starter/Extender Unit) Trimer_B Epicatechin-(4β→8)-epicatechin-(4β→8)-catechin (B-type trimer) Dimer_B->Trimer_B + Epicatechin extender Trimer_A_B Epicatechin-(2β→O→7, 4β→8)-epicatechin-(4β→8)-catechin (A/B-type trimer) Trimer_B->Trimer_A_B Oxidative Cyclization (Laccase/PPO?) Cinnamtannin_D2 This compound Epicatechin-(4β→8)-[A-type trimer] Trimer_A_B->Cinnamtannin_D2 + Epicatechin extender

Hypothetical Biosynthesis of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and in vivo concentrations of intermediates directly leading to this compound. However, studies on related proanthocyanidins in Cinnamomum species provide some context. The tables below summarize representative quantitative data for total proanthocyanidin content in different Cinnamomum species.

Plant MaterialExtraction MethodProanthocyanidin Content (mg/g dry weight)Reference
Cinnamomum burmannii Fruits (pulp)Not specified12.7[2]
Cinnamomum burmannii Fruits (stone)Not specified34.7[2]
Cinnamomum longepaniculatum LeavesUltrasound-assisted7.88 ± 0.21[3]
Cinnamomum camphora LeavesMicrowave-assisted81.56 ± 2.03[4]
CompoundPlant SourceConcentration (µg/g of dry extract)Reference
CatechinCinnamomum burmannii51[5]
EpicatechinCinnamomum burmannii53[5]
Procyanidin B2Cinnamomum burmannii1396[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Purification of Proanthocyanidins from Cinnamomum Bark

This protocol is adapted from methods described for the purification of proanthocyanidin tetramers from Cinnamomum verum[6].

Objective: To extract and purify this compound and other proanthocyanidins from Cinnamomum bark.

Materials:

  • Dried Cinnamomum bark, ground to a fine powder

  • Acetone, HPLC grade

  • Ethanol, HPLC grade

  • Water, deionized

  • Sephadex LH-20 resin

  • Centrifugal Partition Chromatography (CPC) system

  • Semi-preparative HPLC system with a C18 column

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Macerate the ground bark powder with 80% aqueous acetone (1:10 w/v) at room temperature for 24 hours with constant stirring.

    • Filter the mixture and repeat the extraction on the residue two more times.

    • Combine the filtrates and remove the acetone using a rotary evaporator under reduced pressure.

    • Freeze-dry the resulting aqueous extract to obtain the crude proanthocyanidin extract.

  • Fractionation by Centrifugal Partition Chromatography (CPC):

    • Dissolve the crude extract in the lower phase of a suitable biphasic solvent system (e.g., ethyl acetate-ethanol-water).

    • Perform CPC separation to obtain fractions enriched in proanthocyanidins.

    • Monitor the fractions by TLC or analytical HPLC.

  • Size-Exclusion Chromatography:

    • Pack a column with Sephadex LH-20 resin and equilibrate with ethanol.

    • Apply the proanthocyanidin-rich fractions from CPC to the column.

    • Elute with ethanol, collecting fractions. This step separates compounds based on their degree of polymerization.

  • Semi-preparative HPLC Purification:

    • Further purify the fractions containing tetrameric proanthocyanidins using a semi-preparative HPLC system with a C18 column.

    • Use a gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), as the mobile phase.

    • Collect the peaks corresponding to this compound based on retention time and subsequent analysis.

  • Structural Elucidation:

    • Confirm the identity and purity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram outlines the experimental workflow for the purification of this compound.

Purification_Workflow Start Ground Cinnamomum Bark Extraction Acetone/Water Extraction Start->Extraction Filtration Filtration & Evaporation Extraction->Filtration Crude_Extract Crude Proanthocyanidin Extract Filtration->Crude_Extract CPC Centrifugal Partition Chromatography Crude_Extract->CPC Sephadex Sephadex LH-20 Chromatography CPC->Sephadex HPLC Semi-preparative HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (HRMS, NMR) Pure_Compound->Analysis

Purification workflow for this compound.
Assay for Polyphenol Oxidase (PPO) and Laccase Activity

This protocol provides a general method to assay for PPO and laccase activity, enzymes potentially involved in the formation of A-type linkages.

Objective: To determine the activity of PPO and laccase in plant extracts.

Principle: These enzymes catalyze the oxidation of phenolic substrates, leading to the formation of colored products that can be measured spectrophotometrically.

Materials:

  • Plant tissue (e.g., young leaves or bark of Cinnamomum)

  • Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5, containing polyvinylpyrrolidone (PVP) to bind endogenous phenolics)

  • Substrate solution (e.g., 10 mM L-DOPA or 10 mM catechol for PPO; 1 mM ABTS for laccase)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C to pellet cell debris.

    • Use the supernatant as the crude enzyme extract.

  • Enzyme Assay:

    • In a cuvette, mix the reaction buffer (e.g., 0.1 M phosphate buffer, pH 6.5) and the substrate solution.

    • Initiate the reaction by adding a small volume of the crude enzyme extract.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 475 nm for L-DOPA oxidation, 420 nm for ABTS oxidation) over time.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute.

    • Use the molar extinction coefficient of the product to express the enzyme activity in units per milligram of protein. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Future Directions

The complete elucidation of the this compound biosynthetic pathway requires further research. Key areas for future investigation include:

  • Identification and characterization of the specific polymerizing enzymes: This will likely involve a combination of proteomics to identify candidate enzymes from Cinnamomum tissues actively synthesizing proanthocyanidins, followed by heterologous expression and in vitro characterization of these enzymes.

  • In vitro reconstitution of the pathway: The stepwise synthesis of this compound using purified recombinant enzymes and substrates would provide definitive proof of the pathway.

  • Metabolic engineering: Understanding the pathway will enable the targeted genetic modification of plants to enhance the production of this compound or other desired proanthocyanidins for pharmaceutical or nutraceutical applications.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound and other complex proanthocyanidins. The provided information on the proposed biosynthetic pathway, quantitative data, and experimental protocols will facilitate further investigation into this fascinating class of natural products.

References

Cinnamtannin D2: A Comprehensive Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin D2 is a complex proanthocyanidin, a class of polyphenolic compounds found in various plants, including species of Cinnamomum and Vaccinium vitis-idaea (lingonberry).[1][2] As a member of the tannin family, it possesses a intricate molecular architecture that contributes to its significant biological activities. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside relevant experimental methodologies and a discussion of its potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized by a high molecular weight and a complex polyphenolic structure. These features dictate its solubility, reactivity, and interaction with biological systems. The key physicochemical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound
PropertyValueSource
CAS Number 97233-47-1[3]
Appearance Powder[3]
Molecular Formula C60H48O24[1][3][4]
IUPAC Name (1R,5R,6R,7S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-8-yl]-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2,8,10,15,17,19-hexaene-6,9,17,19,21-pentol[1][4]
SMILES C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=C(C(=CC(=C67)O)O)C8C(C(OC9=CC(=CC(=C89)O)O)C1=CC(=C(C=C1)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O[3]
InChI Key QRQAODSINXAOBF-BITWWPEZSA-N[1][3]
Table 2: Computed Physicochemical Data for this compound
PropertyValueSource
Average Molecular Weight 1153.01 g/mol [1]
Monoisotopic Molecular Weight 1152.253552464 Da[1][4]
Water Solubility 0.41 g/L[1]
logP 4.18 (ALOGPS), 6.23 (ChemAxon)[1]
pKa (Strongest Acidic) 8.6[1]
pKa (Strongest Basic) -5.2[1]
Polar Surface Area 430.52 Ų[1]
Rotatable Bond Count 6[1]
Hydrogen Bond Donor Count 19[1]
Hydrogen Bond Acceptor Count 24[1]
Solubility Profile

This compound is reported to be soluble in a range of organic solvents, including:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone[3]

Experimental Protocols

General Protocol for Isolation and Purification of Proanthocyanidins

While a specific, detailed protocol for the isolation of this compound was not found in the initial search, a general methodology for the extraction and fractionation of proanthocyanidins from plant material, such as cinnamon bark, can be outlined. This protocol is based on common techniques used for separating polyphenolic compounds.

1. Extraction:

  • Air-dried and powdered plant material (e.g., twigs of Cinnamomum osmophloeum) is extracted with an organic solvent, typically an aqueous solution of acetone or methanol, at room temperature.
  • The crude extract is filtered and concentrated under reduced pressure to remove the organic solvent.
  • The resulting aqueous suspension is then partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

2. Chromatographic Fractionation:

  • The n-butanol soluble fraction, which is typically rich in proanthocyanidins, is subjected to column chromatography.[5]
  • Sephadex LH-20 gel chromatography is a common method for the separation of proanthocyanidins.[5]
  • The column is eluted with a gradient of solvents, for example, a mixture of methanol and water, to yield several subfractions.

3. Further Purification and Identification:

  • The fractions containing the target compounds are further purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
  • The structure and purity of the isolated compounds are confirmed by spectroscopic methods, including:
  • Mass Spectrometry (MS): To determine the molecular weight.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[3]

PlantMaterial [label="Powdered Plant Material"]; Extraction [label="Extraction\n(e.g., Aqueous Acetone)"]; Filtration [label="Filtration & Concentration"]; Partitioning [label="Solvent-Solvent Partitioning\n(n-Hexane, Ethyl Acetate, n-Butanol)"]; nButanol [label="n-Butanol Fraction"]; Sephadex [label="Sephadex LH-20 Chromatography"]; Fractions [label="Collection of Fractions"]; RPHPLC [label="RP-HPLC Purification"]; PureCompound [label="Isolated this compound"]; Analysis [label="Structural Analysis\n(MS, NMR)"];

PlantMaterial -> Extraction; Extraction -> Filtration; Filtration -> Partitioning; Partitioning -> nButanol; nButanol -> Sephadex; Sephadex -> Fractions; Fractions -> RPHPLC; RPHPLC -> PureCompound; PureCompound -> Analysis; }

Caption: General workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

Proanthocyanidins, including those found in cinnamon, are known to possess a range of biological activities, such as antioxidant and antihyperglycemic effects.[5] Cinnamtannin B-1, a related compound, has been shown to modulate processes like cytosolic free Ca²⁺ concentration, reactive oxygen species (ROS) generation, and platelet aggregation.[6] While specific signaling pathways for this compound are not extensively detailed in the available literature, a generalized pathway for antioxidant activity is presented below.

Potential Antioxidant Signaling Pathway

As an antioxidant, this compound may exert its effects by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. This can involve the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in the cellular response to oxidative stress.

G cluster_extracellular Extracellular cluster_cellular Cellular CinnamtanninD2 This compound ROS ROS CinnamtanninD2->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin D2 is an A-type proanthocyanidin, a class of polyphenolic compounds found in various plants, including species of Cinnamomum and the lingonberry (Vaccinium vitis-idaea)[1][2][3]. Proanthocyanidins are known for their diverse biological activities, and A-type proanthocyanidins, characterized by an additional ether linkage, are of particular interest for their potential therapeutic applications[4][5]. This technical guide provides a comprehensive review of the available scientific literature on this compound and structurally related A-type proanthocyanidins, with a focus on their antioxidant and anti-inflammatory properties. Due to the limited specific data on this compound, this review includes data from closely related and well-studied analogs to provide a broader understanding of its potential bioactivities.

Chemical Structure

This compound is a tetrameric A-type proanthocyanidin. Its complex structure is composed of four flavan-3-ol units, which include epicatechin and catechin moieties[2][3]. The defining feature of A-type proanthocyanidins is the presence of a C-O-C interflavan bond in addition to the C-C bond, which imparts greater structural rigidity compared to the more common B-type proanthocyanidins[5].

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound are not extensively reported in publicly available literature, studies on related A-type proanthocyanidins and extracts rich in these compounds provide strong indications of their potential. The primary activities reported are antioxidant and anti-inflammatory effects.

Antioxidant Activity

A-type proanthocyanidins are potent antioxidants. Their mechanism of action involves scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress. The antioxidant capacity of various A-type proanthocyanidins and related extracts has been quantified using several standard assays.

Table 1: Antioxidant Activity of A-type Proanthocyanidins and Related Extracts

Compound/ExtractAssayIC50 / ActivitySource OrganismReference
Cinnamtannin B1Anti-lipid peroxidationStrongest among 6 tannins testedVaccinium vitis-idaea[6]
Proanthocyanidin A-1Superoxide scavengingStrongest among 6 tannins testedVaccinium vitis-idaea[6]
Cinnamon Bark Extract (Methanol)DPPH radical scavengingIC50: 0.072 - 0.208 mg/mLCinnamomum cassia[5]
Cinnamon Bark Extract (Ethanol)ABTS radical scavenging133.04 - 335.78 mmol Trolox/gCinnamomum cassia[5]
Lingonberry Extract (XAD-7)Cellular ROS reductionProtective effect in HepG2 cellsVaccinium vitis-idaea[7][8]
Anti-inflammatory Activity

The anti-inflammatory effects of A-type proanthocyanidins are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB, MAPK, and AP-1 pathways[9][10][11]. By inhibiting these pathways, they can reduce the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2)[12][13][14].

Table 2: Anti-inflammatory Activity of A-type Proanthocyanidins and Related Compounds

Compound/ExtractAssayIC50 / EffectCell Line/ModelReference
Cinnamic AldehydeNO, TNF-α, PGE2 productionConcentration-dependent inhibitionRAW264.7 macrophages[13]
Cinnamic AldehydeiNOS, COX-2 protein expressionInhibition at 50 μMRAW264.7 macrophages[13][14]
Proanthocyanidin-rich Red Rice ExtractNF-κB and AP-1 activationInhibitionRAW264.7 macrophages[9]
Proanthocyanidins from BlueberryNF-κB/NLRP3 pathwayInhibitionRAW264.7 macrophages & mice[10][15]
Proanthocyanidin-rich Cranberry ExtractNF-κB p65 phosphorylationInhibitionRAW 264.7 & mouse macrophages[11]
α-Glucosidase Inhibitory Activity

Extracts from Cinnamomum species have demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential role for its constituents, including this compound, in the management of postprandial hyperglycemia[6][10][16].

Table 3: α-Glucosidase Inhibitory Activity of Cinnamon Extracts

ExtractEnzyme SourceIC50 ValueReference
Cinnamon Bark (Methanol Extract)Yeast α-glucosidase5.83 µg/mL[10][16]
Cinnamon Bark (Methanol Extract)Mammalian α-glucosidase670 µg/mL[10][16]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key assays used to evaluate the biological activities of this compound and related compounds, based on published literature.

Isolation and Purification of Cinnamtannins from Vaccinium vitis-idaea

This protocol is adapted from studies on the isolation of phenolic compounds from lingonberry[7][8].

  • Extraction: Dried and powdered plant material (e.g., leaves or berries) is extracted with methanol or ethanol using an ultrasonicator.

  • Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove non-phenolic compounds. The phenolic fraction is eluted with methanol.

  • Column Chromatography: The phenolic fraction is further purified by column chromatography on Sephadex LH-20, eluting with a gradient of ethanol-water.

  • Preparative HPLC: Fractions containing compounds of interest are subjected to preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual cinnamtannins.

  • Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods such as LC-MS/MS and NMR.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is based on methodologies used for cinnamon extracts[5][7].

  • A solution of DPPH in methanol (e.g., 0.2 mM) is prepared.

  • Various concentrations of the test compound (dissolved in a suitable solvent) are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This protocol is based on methodologies used for cinnamon extracts[5][15].

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are mixed with the diluted ABTS•+ solution.

  • After a defined incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol is based on studies investigating the anti-inflammatory effects of cinnamon constituents[13].

  • RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Cell viability is assessed using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • The IC50 value for NO production inhibition is calculated.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol is a common method to assess the effect of compounds on protein expression[13][14].

  • RAW 264.7 cells are treated with the test compound and/or LPS as described in the NO production assay.

  • After treatment, cells are lysed to extract total proteins.

  • Protein concentration is determined using a suitable method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • The membrane is then incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of A-type proanthocyanidins are largely mediated through the modulation of intracellular signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response[9][10][11].

Inhibition of the NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. A-type proanthocyanidins have been shown to inhibit this pathway at several points.

NF_kB_Inhibition cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->ProInflammatory Transcription CinnamtanninD2 This compound & Analogs CinnamtanninD2->IKK Inhibits CinnamtanninD2->NFkB_n Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activities of natural products like this compound typically follows a structured workflow.

Bioactivity_Workflow cluster_bioassays In Vitro Bioassays Start Plant Material (e.g., Vaccinium vitis-idaea) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of this compound (e.g., HPLC) Extraction->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Antioxidant Antioxidant Assays (DPPH, ABTS) Isolation->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, iNOS, COX-2) Isolation->AntiInflammatory Enzyme Enzyme Inhibition Assays (α-glucosidase) Isolation->Enzyme Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) AntiInflammatory->Mechanism End Lead Compound for Further Development Mechanism->End

Caption: General workflow for the isolation and bioactivity screening of this compound.

Conclusion and Future Directions

This compound, as an A-type proanthocyanidin, holds significant promise as a bioactive compound. Based on the evidence from related compounds and extracts, it is likely to possess potent antioxidant and anti-inflammatory properties. The inhibitory effects on key inflammatory signaling pathways, such as NF-κB, suggest a strong potential for its development as a therapeutic agent for inflammatory conditions.

However, there is a clear need for further research focused specifically on purified this compound. Future studies should aim to:

  • Isolate this compound in sufficient quantities for comprehensive biological evaluation.

  • Determine the specific IC50 values of this compound in a range of antioxidant and anti-inflammatory assays.

  • Elucidate the precise molecular mechanisms by which this compound modulates signaling pathways.

  • Conduct in vivo studies to evaluate the efficacy and safety of this compound in animal models of disease.

Such research will be invaluable for fully understanding the therapeutic potential of this compound and paving the way for its potential application in drug development.

References

Unveiling the Therapeutic Potential of Cinnamtannin D2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamtannin D2 is a naturally occurring A-type proanthocyanidin tetramer found in various species of the genus Cinnamomum[1]. As a member of the proanthocyanidin family, which is known for a wide range of biological activities, this compound holds significant promise for applications in drug discovery and development[2][3][4][5][6][7]. This technical guide provides an in-depth overview of the potential biological activities of this compound, drawing upon evidence from closely related cinnamtannins and other A-type proanthocyanidins. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of this complex natural product. While direct experimental data on this compound is limited, this guide consolidates available information on analogous compounds to project its likely bioactivities and mechanisms of action.

Potential Biological Activities

Based on the activities of structurally similar A-type proanthocyanidins, this compound is anticipated to exhibit a range of biological effects, including antioxidant, anti-inflammatory, anti-diabetic, anticancer, and neuroprotective properties.

Antioxidant Activity

Proanthocyanidins are renowned for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals[8]. The polyhydroxy phenolic structure of these compounds allows for the donation of hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS)[5].

Quantitative Data for Related Cinnamtannins:

Compound/ExtractAssayIC50 ValueReference
Cinnamon Bark ExtractDPPH Radical Scavenging78.87 µg/mL
Cinnamic Acid DerivativesDPPH Radical ScavengingVaries[9]
Cinnamon Bark OilDPPH Radical Scavenging<50 ppm (classified as very strong)

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of a compound like this compound.

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of this compound in methanol.

    • Ascorbic acid or Trolox can be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each this compound dilution.

    • Add the DPPH working solution to each well.

    • Include a blank (methanol only) and a control (DPPH solution with methanol instead of the sample).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound[10][11][12][13][14].

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_extraction Compound Preparation cluster_screening In Vitro Bioactivity Screening cluster_mechanism Mechanism of Action Studies extraction Isolation of this compound from Cinnamon Bark purification Purification & Characterization (HPLC, NMR, MS) extraction->purification antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant Test Compound anti_inflammatory Anti-inflammatory Assays (NO Inhibition in RAW 264.7) purification->anti_inflammatory anti_diabetic Anti-diabetic Assays (α-glucosidase inhibition) purification->anti_diabetic anticancer Anticancer Assays (MTT on Cancer Cell Lines) purification->anticancer neuroprotective Neuroprotective Assays (SH-SY5Y cell model) purification->neuroprotective pathway_analysis Signaling Pathway Analysis (Western Blot, RT-PCR) anti_inflammatory->pathway_analysis Investigate Mechanism anti_diabetic->pathway_analysis anticancer->pathway_analysis neuroprotective->pathway_analysis in_vivo In Vivo Animal Models pathway_analysis->in_vivo

Caption: A generalized workflow for the extraction, screening, and mechanistic evaluation of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Proanthocyanidins have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways[15][16].

Potential Mechanism of Action: Based on studies of related compounds, this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins[17][18][19]. This is likely achieved through the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway[17][18].

Quantitative Data for Related Compounds:

Compound/ExtractCell LineAssayIC50 ValueReference
Cinnamic AldehydeRAW 264.7NO Production InhibitionConcentration-dependent inhibition[20]
C. insularimontanum extractRAW 264.7NO Production Inhibition22.8 ± 2.9 µg/mL[21]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight[9].

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

    • Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[17][22][23][24].

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis:

    • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

    • A cell viability assay (e.g., MTT) should be performed concurrently to ensure that the observed NO reduction is not due to cytotoxicity[23].

Anti-diabetic Activity

Certain proanthocyanidins have demonstrated anti-diabetic properties by improving insulin sensitivity and inhibiting carbohydrate-digesting enzymes[25][26]. Cinnamtannin D1 has been shown to protect pancreatic β-cells from glucolipotoxicity-induced apoptosis[27][28].

Potential Mechanism of Action: this compound may exert anti-diabetic effects by inhibiting α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose[23]. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia. Additionally, it might enhance insulin signaling pathways[13][19].

Quantitative Data for Related Compounds:

Compound/ExtractAssayIC50 ValueReference
Cinnamon ExtractYeast α-glucosidase inhibition5.83 µg/ml[23]
Cinnamon ExtractMammalian α-glucosidase inhibition670 µg/ml[23]
Quercetin (a flavonoid)α-glucosidase inhibition138.95 µg/mL[29]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol details an in vitro method to screen for α-glucosidase inhibitory activity.

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of this compound. Acarbose can be used as a positive control[30][31].

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the α-glucosidase enzyme solution with different concentrations of this compound for a set time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the mixture at 37°C for a specified period (e.g., 20-30 minutes).

    • Stop the reaction by adding a sodium carbonate solution[30][31].

  • Data Analysis:

    • Measure the absorbance of the produced p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value[29][32].

Anticancer Activity

Several proanthocyanidins have been reported to possess anticancer properties, inducing apoptosis and inhibiting the proliferation of various cancer cell lines[20][33].

Potential Mechanism of Action: this compound may induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases. It might also interfere with cell survival signaling pathways such as the PI3K/Akt pathway[34].

Quantitative Data for Related Compounds:

CompoundCell LineAssayIC50 ValueReference
Cinnamtannin B-1Colon Cancer CellsCell ViabilityConcentration-dependent reduction[33]
CinnamaldehydeA2780/s (ovarian cancer)Cell Growth43 µM[5]
Ethanolic extract of T. catharinensisMCF-7 (breast cancer)Cell Viability83.06 µg/mL[35]
Ethanolic extract of T. catharinensisMDA-MB-231 (breast cancer)Cell Viability8.3 µg/mL[35]

Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours[2][3][36][37].

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm[2][3].

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.

Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation. The antioxidant and anti-inflammatory properties of proanthocyanidins suggest their potential as neuroprotective agents.

Potential Mechanism of Action: this compound may protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and activating endogenous antioxidant pathways, such as the Nrf2/ARE pathway, as observed with other flavonoids. It might also mitigate neuroinflammation by inhibiting pro-inflammatory cytokine production.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effect of this compound against an induced neurotoxic insult in a human neuroblastoma cell line.

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a suitable medium. For a more neuron-like phenotype, cells can be differentiated using retinoic acid[18][38][39].

    • Seed the differentiated cells in a 96-well plate[21][33].

  • Assay Procedure:

    • Pre-treat the cells with different concentrations of this compound for a specified duration.

    • Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

    • Co-incubate with this compound and the neurotoxin for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay as described previously. An increase in cell viability in the presence of this compound compared to the toxin-only group indicates a neuroprotective effect.

  • Mechanistic Studies:

    • To explore the mechanism, levels of intracellular ROS can be measured using fluorescent probes like DCFH-DA.

    • The expression of key proteins in signaling pathways (e.g., PI3K/Akt, NF-κB) can be analyzed by Western blotting.

Signaling Pathways Potentially Modulated by this compound

Based on the activities of related compounds, this compound is likely to interact with several key signaling pathways involved in cellular regulation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation[1][4]. Inhibition of this pathway by proanthocyanidins leads to a reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activate TNFa TNF-α TNFa->IKK Activate IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases NF-κB IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination CinnamtanninD2 This compound CinnamtanninD2->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Gene Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism[40]. Dysregulation of this pathway is common in cancer and diabetes. Proanthocyanidins have been shown to modulate this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_p p-Akt (Active) Akt->Akt_p mTORC1 mTORC1 Akt_p->mTORC1 Activates Apoptosis_Inh Inhibition of Apoptosis Akt_p->Apoptosis_Inh Promotes Proliferation Cell Proliferation mTORC1->Proliferation Promotes CinnamtanninD2 This compound CinnamtanninD2->PI3K Inhibits? CinnamtanninD2->Akt Inhibits? GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

This compound, as an A-type proanthocyanidin tetramer, represents a compelling candidate for further investigation into its potential therapeutic applications. Although direct experimental evidence for its biological activities is currently limited, the data available for closely related compounds strongly suggest that this compound is likely to possess significant antioxidant, anti-inflammatory, anti-diabetic, anticancer, and neuroprotective properties. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for future research aimed at elucidating the specific mechanisms of action and quantitative efficacy of this compound. Such studies are warranted to unlock the full therapeutic potential of this intriguing natural product.

References

The Role of Cinnamtannin D2 in Plant Defense: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research specifically elucidating the role of Cinnamtannin D2 in plant defense mechanisms is limited in publicly available scientific literature. This document synthesizes information on the broader class of compounds to which this compound belongs (proanthocyanidins and tannins) and the defense responses induced by extracts of Cinnamomum species, which are known to contain this molecule. The mechanisms and data presented are intended to provide a foundational understanding and framework for future research into the specific functions of this compound.

Introduction to this compound and Plant Defense

This compound is a type of condensed tannin, specifically a proanthocyanidin, found in various plant species, including those of the Cinnamomum genus[1]. Tannins are a diverse group of polyphenolic secondary metabolites that play a crucial role in plant defense against a wide array of biotic and abiotic stresses. They are well-documented for their antimicrobial and anti-herbivory properties, which are attributed to their ability to bind and precipitate proteins.

Plants have evolved a sophisticated innate immune system to defend against pathogens. This system relies on the recognition of pathogen-associated molecular patterns (PAMPs) or microbe-associated molecular patterns (MAMPs) by pattern recognition receptors (PRRs) on the plant cell surface. This recognition triggers a basal defense response known as PAMP-triggered immunity (PTI). A key element of PTI is the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and the synthesis of defense-related phytohormones such as salicylic acid (SA) and jasmonic acid (JA). These signaling pathways ultimately lead to the expression of defense-related genes, including pathogenesis-related (PR) proteins, and the reinforcement of cell walls.

This technical guide explores the potential role of this compound in these defense mechanisms, drawing parallels from the known functions of related tannins and extracts from Cinnamomum species.

Potential Mechanisms of Action of this compound in Plant Defense

Based on the activities of similar compounds, this compound is hypothesized to contribute to plant defense through several mechanisms:

  • Direct Antimicrobial Activity: Tannins can directly inhibit the growth of pathogenic fungi and bacteria. This is often achieved by binding to and inactivating microbial enzymes and cell surface proteins, or by depriving microbes of essential metal ions.

  • Enzyme Inhibition: By binding to the digestive enzymes of herbivores, tannins can reduce the nutritional value of plant tissues, thus deterring feeding.

  • Oxidative Stress Modulation: Proanthocyanidins are known for their antioxidant properties. In the context of plant defense, they may help to mitigate the damaging effects of excessive ROS production during the defense response, while still allowing ROS to function as signaling molecules.

  • Elicitation of Defense Responses: There is growing evidence that some tannins can act as elicitors, actively triggering plant defense signaling pathways.

Quantitative Data on the Effects of Tannins and Cinnamomum Extracts on Plant Defense

While specific quantitative data for this compound is not available, the following tables summarize representative data for the effects of tannins and Cinnamomum extracts on pathogen growth and the induction of plant defense markers.

Table 1: Effect of Tannin-Rich Fractions on Fungal Pathogen Growth

Plant SourceTannin FractionPathogenConcentration (µg/mL)Growth Inhibition (%)Reference
Acacia mearnsiiCondensed TanninsFusarium oxysporum25065[Hypothetical Data]
Vitis viniferaProanthocyanidinsBotrytis cinerea50082[Hypothetical Data]
Camellia sinensisCatechinsColletotrichum gloeosporioides10055[Hypothetical Data]

Table 2: Induction of Defense-Related Gene Expression by Cinnamomum Extracts

Cinnamomum SpeciesTreatmentTarget GenePlant SpeciesFold Change in ExpressionTime Point (hours)Reference
C. cassiaLeaf Extract (1%)PR-1 (SA marker)Arabidopsis thaliana4.524[Hypothetical Data]
C. zeylanicumBark Extract (0.5%)PDF1.2 (JA marker)Arabidopsis thaliana3.248[Hypothetical Data]
C. burmanniiEssential Oil (100 ppm)PAL (Phenylpropanoid pathway)Oryza sativa6.812[Hypothetical Data]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the role of compounds like this compound in plant defense. Below are representative protocols for key experiments.

Extraction and Purification of this compound
  • Plant Material: Dried and powdered bark or leaves of a Cinnamomum species known to contain this compound.

  • Extraction:

    • Macerate the plant material in 80% aqueous acetone at a 1:10 (w/v) ratio for 48 hours at room temperature with constant agitation.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure at 40°C to remove the acetone.

    • Defat the aqueous residue by liquid-liquid partitioning with n-hexane.

    • Extract the aqueous phase successively with ethyl acetate.

  • Purification:

    • Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20, eluting with a gradient of ethanol in water.

    • Monitor fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Pool fractions containing this compound and further purify using preparative HPLC with a C18 column and a mobile phase of acetonitrile and water with 0.1% formic acid.

    • Confirm the identity and purity of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Antifungal Assay
  • Pathogen: A common plant pathogenic fungus, such as Botrytis cinerea or Fusarium oxysporum.

  • Method:

    • Prepare potato dextrose agar (PDA) plates amended with different concentrations of purified this compound (e.g., 0, 50, 100, 250, 500 µg/mL). The compound should be dissolved in a small amount of a suitable solvent (e.g., DMSO) before being added to the molten agar.

    • Place a 5 mm mycelial plug from an actively growing culture of the fungus in the center of each plate.

    • Incubate the plates at 25°C in the dark.

    • Measure the radial growth of the mycelium daily until the mycelium in the control plate reaches the edge of the plate.

    • Calculate the percentage of growth inhibition for each concentration.

Analysis of Defense Gene Expression by qRT-PCR
  • Plant Material: Seedlings of a model plant, such as Arabidopsis thaliana or tomato (Solanum lycopersicum).

  • Treatment:

    • Spray the seedlings with a solution of this compound at a predetermined effective, non-toxic concentration. Use a mock treatment (solvent only) as a control.

    • Harvest leaf tissue at different time points after treatment (e.g., 0, 6, 12, 24, 48 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested tissue using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using gene-specific primers for defense marker genes (e.g., PR-1 for the SA pathway, PDF1.2 for the JA pathway) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

    • Use a SYBR Green-based detection method.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathways through which this compound might exert its effects on plant defense.

CinnamtanninD2_Direct_Antimicrobial_Action CinnamtanninD2 This compound Enzymes Microbial Enzymes (e.g., cellulases, proteases) CinnamtanninD2->Enzymes Binds to CellWall Microbial Cell Wall/ Membrane Proteins CinnamtanninD2->CellWall Binds to Pathogen Fungal/Bacterial Pathogen Inhibition Inhibition of Growth & Pathogenesis Enzymes->Inhibition CellWall->Inhibition

Caption: Hypothesized direct antimicrobial action of this compound.

CinnamtanninD2_Elicitor_Signaling_Pathway cluster_perception Cell Surface Perception cluster_signaling Intracellular Signaling Cascade cluster_hormones Phytohormone Signaling cluster_response Defense Response CinnamtanninD2 This compound Receptor Putative Receptor CinnamtanninD2->Receptor Binds to ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade Receptor->MAPK ROS->MAPK SA Salicylic Acid (SA) Pathway MAPK->SA JA Jasmonic Acid (JA) Pathway MAPK->JA DefenseGenes Defense Gene Expression (e.g., PR genes) SA->DefenseGenes CellWallReinforcement Cell Wall Reinforcement SA->CellWallReinforcement JA->DefenseGenes

References

Spectroscopic and Methodological Profile of Cinnamtannin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin D2 is a naturally occurring A-type proanthocyanidin tetramer found in plants of the Cinnamomum genus, such as Cinnamomum sieboldii and Cinnamomum burmannii[1]. Proanthocyanidins are a class of polyphenolic compounds known for a wide range of biological activities. This technical guide provides a summary of the available spectroscopic data for this compound, including its mass spectrometry characteristics. Due to the absence of a complete, publicly available set of assigned ¹H and ¹³C NMR data for this compound, this guide presents representative data based on its constituent units and closely related proanthocyanidins. Furthermore, it outlines typical experimental protocols for the isolation and characterization of such compounds and proposes a conceptual signaling pathway based on the known biological activities of related cinnamtannins.

Chemical Structure and Properties

  • IUPAC Name: (1R,5R,6R,7S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.0²,¹¹.0³,⁸.0¹⁵,²⁰]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

  • Molecular Formula: C₆₀H₄₈O₂₄[1]

  • Molecular Weight: 1153.0 g/mol [1]

  • Exact Mass: 1152.25355239 Da[1]

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is a critical tool for the characterization of complex proanthocyanidins like this compound.

Parameter Value Reference
Molecular Formula C₆₀H₄₈O₂₄[1]
Calculated Exact Mass 1152.25355239[1]
Observed Ion (Positive Mode) [M+H]⁺, [M+Na]⁺Representative
Observed Ion (Negative Mode) [M-H]⁻Representative

Note: The observed ions are representative for this class of compounds and may vary depending on the ionization source and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: Representative ¹H NMR Chemical Shifts (in ppm)

Proton Epicatechin Unit Catechin Unit
H-2~ 4.8-5.2~ 4.5-4.9
H-3~ 4.0-4.4~ 3.8-4.2
H-4~ 3.8-4.2~ 2.5-2.9 (dd)
H-6~ 5.9-6.1~ 5.8-6.0
H-8~ 5.9-6.1~ 5.8-6.0
H-2'~ 6.8-7.2~ 6.7-7.1
H-5'~ 6.7-7.0~ 6.6-6.9
H-6'~ 6.8-7.2~ 6.7-7.1

Note: Chemical shifts are typically recorded in deuterated solvents such as acetone-d₆, methanol-d₄, or DMSO-d₆. The exact chemical shifts and coupling constants will depend on the solvent and the specific linkages within the tetrameric structure.

Table 2.2: Representative ¹³C NMR Chemical Shifts (in ppm)

Carbon Epicatechin Unit Catechin Unit
C-2~ 79-82~ 81-84
C-3~ 66-69~ 67-70
C-4~ 28-32~ 27-31
C-4a~ 100-103~ 99-102
C-5~ 155-158~ 154-157
C-6~ 95-98~ 94-97
C-7~ 155-158~ 154-157
C-8~ 96-99~ 95-98
C-8a~ 154-157~ 153-156
C-1'~ 131-133~ 130-132
C-2'~ 114-117~ 113-116
C-3'~ 144-147~ 143-146
C-4'~ 144-147~ 143-146
C-5'~ 115-118~ 114-117
C-6'~ 118-121~ 117-120

Note: The chemical shifts for carbons involved in inter-unit linkages (e.g., C4-C8, C2-O-C7) will differ significantly from the monomeric values.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of this compound from plant material, based on established methods for proanthocyanidin research.

Isolation of this compound

G plant_material Dried Cinnamomum Bark Powder extraction Extraction with Acetone/Water plant_material->extraction filtration Filtration and Concentration extraction->filtration partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) filtration->partition chromatography1 Sephadex LH-20 Column Chromatography partition->chromatography1 chromatography2 Reversed-Phase HPLC (C18) chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: General workflow for the isolation of this compound.

  • Extraction: Powdered and dried bark of Cinnamomum species is typically extracted with an aqueous organic solvent, such as 70% acetone, at room temperature.

  • Concentration and Partitioning: The crude extract is concentrated under reduced pressure to remove the organic solvent. The resulting aqueous suspension is then partitioned against a series of organic solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to remove lipids and other less polar compounds. The proanthocyanidin-rich fraction is typically found in the ethyl acetate layer.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20, eluting with a solvent system such as ethanol or methanol. This step separates compounds based on their size and polarity.

  • Preparative HPLC: Fractions containing oligomeric proanthocyanidins are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient elution with water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid), is used to achieve high purity.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are dissolved in a suitable solvent like methanol or acetonitrile.

  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in a deuterated solvent (e.g., acetone-d₆, methanol-d₄). Chemical shifts are referenced to the residual solvent signals.

Conceptual Signaling Pathway

While specific signaling pathways for this compound have not been fully elucidated, based on the known activities of related proanthocyanidins, a conceptual pathway can be proposed. Many proanthocyanidins exhibit antioxidant and anti-inflammatory properties.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor ros Reactive Oxygen Species (ROS) nfkb NF-κB ros->nfkb Activates inflammation Inflammatory Response nfkb->inflammation Promotes cinnamtannin This compound cinnamtannin->ros Scavenges cinnamtannin->nfkb Inhibits

Caption: Conceptual antioxidant and anti-inflammatory pathway.

This compound, as a potent antioxidant, is likely to exert its effects by directly scavenging reactive oxygen species (ROS). This reduction in oxidative stress can, in turn, inhibit the activation of pro-inflammatory transcription factors such as NF-κB. The inhibition of the NF-κB signaling cascade would lead to a downregulation of inflammatory gene expression, resulting in an anti-inflammatory response.

Conclusion

This compound is a complex natural product with potential for further investigation in drug development. This guide provides a summary of its known spectroscopic properties and outlines standard methodologies for its study. The lack of a complete public NMR dataset highlights the need for further research to fully characterize this and other related proanthocyanidins. The proposed conceptual signaling pathway provides a framework for future studies into its biological mechanisms of action.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cinnamtannin D2 from Cinnamon Bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Cinnamtannin D2, a bioactive A-type proanthocyanidin, from cinnamon bark (Cinnamomum verum or other relevant species). The methodologies described herein are based on established chromatographic techniques for the separation of complex polyphenolic compounds.

Introduction

This compound is a tetrameric A-type proanthocyanidin found in cinnamon bark, belonging to a class of polyphenols known for their potential health benefits, including antioxidant and anti-inflammatory properties. The complex structure and presence of multiple stereoisomers make the isolation and purification of this compound a challenging yet crucial step for further pharmacological investigation and drug development. These protocols outline a systematic approach for the successful isolation of this compound in high purity.

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C60H48O24[1]
Molecular Weight 1153.0 g/mol [1]
CAS Number 97233-47-1
Class A-type Proanthocyanidin[2][3][4]
Synonyms Epicatechin-(4β→8)-epicatechin-(2β→O→7,4β→8)-epicatechin-(4β→8)-catechin[1]

Experimental Protocols

This section details a multi-step protocol for the isolation and purification of this compound from cinnamon bark. The general workflow is depicted in the diagram below.

experimental_workflow start Cinnamon Bark Powder extraction Solvent Extraction (e.g., 70% Acetone) start->extraction partition Liquid-Liquid Partition (Ethyl Acetate) extraction->partition cp_chromatography Centrifugal Partition Chromatography (CPC) partition->cp_chromatography sephadex Sephadex LH-20 Column Chromatography cp_chromatography->sephadex prep_hplc Semi-Preparative HPLC sephadex->prep_hplc characterization Structural Characterization (NMR, MS) prep_hplc->characterization pure_compound Pure this compound characterization->pure_compound

Figure 1: General workflow for the isolation and purification of this compound.
Extraction of Proanthocyanidins

This initial step aims to extract the crude proanthocyanidin fraction from the cinnamon bark.

Materials:

  • Dried and powdered cinnamon bark (Cinnamomum verum)

  • 70% aqueous acetone (v/v)

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Macerate the powdered cinnamon bark with 70% aqueous acetone at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to remove the acetone.

  • Suspend the resulting aqueous extract in distilled water and perform liquid-liquid partitioning with an equal volume of hexane to remove lipids and other non-polar compounds. Discard the hexane layer.

  • Subsequently, partition the aqueous layer with an equal volume of ethyl acetate. Repeat this step three times. The ethyl acetate fraction will contain the proanthocyanidins.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to obtain the crude proanthocyanidin-rich extract.

Preliminary Fractionation by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that can be used for the initial fractionation of the crude extract based on the polarity of the compounds.

Materials:

  • Crude proanthocyanidin extract

  • CPC instrument

  • Appropriate two-phase solvent system (e.g., ethyl acetate/n-butanol/water)

Protocol:

  • Dissolve the crude extract in the selected two-phase solvent system.

  • Perform CPC separation in either ascending or descending mode, depending on the chosen solvent system and target compounds.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions enriched in trimeric and tetrameric proanthocyanidins.

  • Pool the fractions containing the target compounds for further purification.

Purification by Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is effective for separating polyphenolic compounds.[5][6][7][8]

Materials:

  • CPC-fractionated extract

  • Sephadex LH-20 resin

  • Glass column

  • Ethanol

  • Methanol

  • Fraction collector

Protocol:

  • Swell the Sephadex LH-20 resin in ethanol and pack it into a glass column.

  • Equilibrate the column with ethanol.

  • Dissolve the enriched fraction from CPC in a minimal amount of ethanol and load it onto the column.

  • Elute the column with a stepwise gradient of methanol in ethanol, starting with 100% ethanol and gradually increasing the methanol concentration.

  • Collect fractions and monitor their composition using analytical HPLC.

  • Pool the fractions containing this compound and similarly sized proanthocyanidins.

Final Purification by Semi-Preparative HPLC

High-performance liquid chromatography is the final step to achieve high-purity this compound.[9]

Materials:

  • Sephadex LH-20 purified fraction

  • Semi-preparative HPLC system with a C18 column

  • Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)

  • Fraction collector

Protocol:

  • Dissolve the purified fraction in the initial mobile phase composition.

  • Inject the sample onto the semi-preparative C18 column.

  • Elute using a linear gradient, for example, starting from 10% A to 40% A over 60 minutes, at a flow rate of 5 mL/min.

  • Monitor the elution profile at 280 nm.

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain the pure compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

TechniqueExpected Results
High-Resolution Mass Spectrometry (HR-MS) The molecular ion peak corresponding to the exact mass of this compound (e.g., [M+H]+ or [M-H]-).
¹H-NMR Spectroscopy A complex spectrum with characteristic signals for the aromatic protons of the flavan-3-ol units, as well as signals for the aliphatic protons of the heterocyclic rings.
¹³C-NMR Spectroscopy Resonances corresponding to the 60 carbon atoms of the this compound structure, including signals for the aromatic, olefinic, and aliphatic carbons.

Quantitative Data

ParameterReported Value RangeNotes
Total Proanthocyanidin Yield from Bark 1-5% (of dry weight)Varies with extraction solvent and method.
Purity after Semi-Preparative HPLC >95%Dependent on the resolution of the chromatographic separation.

Potential Biological Activity and Signaling Pathways

Cinnamon extracts and their constituent proanthocyanidins have been reported to possess anti-inflammatory properties.[10][11][12][13] While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the anti-inflammatory effects of cinnamon are often attributed to the inhibition of pro-inflammatory signaling cascades.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus inflammation Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) nucleus->inflammation cinnamtannin This compound (and other cinnamon components) cinnamtannin->ikk cinnamtannin->nfkb

Figure 2: Putative anti-inflammatory signaling pathway modulated by cinnamon components.

This diagram illustrates the potential mechanism by which components of cinnamon, possibly including this compound, may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the isolation and purification of this compound from cinnamon bark. Successful implementation of these methods will enable researchers to obtain high-purity material for comprehensive biological evaluation and potential development into therapeutic agents. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Application Note & Protocol: Quantitative Analysis of Cinnamtannin D2 using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Cinnamtannin D2, a bioactive A-type proanthocyanidin found in cinnamon species, using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol details sample preparation from plant matrices, optimized chromatographic conditions for separation, and specific mass spectrometric parameters for accurate quantification. This application note is intended to provide researchers, scientists, and drug development professionals with a reliable methodology for pharmacokinetic studies, quality control of herbal medicines, and investigation of the therapeutic potential of this compound.

Introduction

This compound is a tetrameric A-type proanthocyanidin with a molecular formula of C₆₀H₄₈O₂₄ and a molecular weight of 1153.0 g/mol [1][2][3]. It is composed of four flavan-3-ol units and has been identified in various cinnamon species, including Cinnamomum sieboldii and Cinnamomum burmanni[1]. Proanthocyanidins, also known as condensed tannins, are a class of polyphenolic compounds that have garnered significant interest due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties. The complex structure of this compound necessitates a highly selective and sensitive analytical method for its accurate quantification in complex biological and botanical matrices.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical technique of choice for the quantification of complex molecules like proanthocyanidins in intricate samples[4][5][6]. This method offers excellent selectivity through the use of Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions, thereby minimizing matrix interference and enhancing sensitivity[7][8][9]. This application note outlines a detailed protocol for the extraction, separation, and quantification of this compound.

Experimental Protocols

Sample Preparation (from Cinnamon Bark)

A robust sample preparation protocol is crucial for the accurate quantification of this compound, involving extraction and purification steps to remove interfering substances.

Materials:

  • Cinnamon bark powder

  • Extraction Solvent: 70% Acetone in water (v/v)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm Syringe filters (PTFE)

  • HPLC vials

Protocol:

  • Weigh 1.0 g of finely ground cinnamon bark powder into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent (70% acetone).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the suspension at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Repeat the extraction process (steps 2-6) on the remaining pellet to ensure complete extraction and pool the supernatants.

  • Evaporate the acetone from the combined supernatant under a gentle stream of nitrogen at 40°C.

  • The remaining aqueous extract is then lyophilized or can be further purified using solid-phase extraction (SPE).

  • For analysis, reconstitute a known amount of the dried extract in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-30% B (0-15 min), 30-95% B (15-20 min), 95% B (20-25 min), 5% B (25.1-30 min)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometer Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions for this compound Quantification

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. Based on the molecular weight of this compound (1153.0 g/mol ) and known fragmentation patterns of A-type proanthocyanidins, the following transitions are proposed. Fragmentation of proanthocyanidins often involves quinone methide (QM) fission, retro-Diels-Alder (RDA) fission, and heterocyclic ring fission (HRF)[10][11].

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Notes
This compound (Quantifier)1153.3 [M+H]⁺865.235100Corresponds to the loss of a catechin/epicatechin monomer unit (288 Da) via QM fission.
This compound (Qualifier)1153.3 [M+H]⁺577.145100Represents a dimeric fragment.

Note: The collision energies provided are starting points and should be optimized for the specific instrument used.

Data Presentation

The following table summarizes hypothetical validation data for the developed method, which should be established during method validation in a specific laboratory.

Table 4: Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect Investigated and compensated for
Stability Stable under specified conditions

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sp1 Cinnamon Bark Powder sp2 Extraction with 70% Acetone sp1->sp2 sp3 Sonication & Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Solvent Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 sp7 Filtration sp6->sp7 hplc HPLC Separation (C18 Column) sp7->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway Involvement

This compound, as a potent antioxidant, may influence cellular signaling pathways related to oxidative stress, such as the Nrf2-ARE pathway.

signaling_pathway CD2 This compound ROS Oxidative Stress (ROS) CD2->ROS Scavenges Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes transcription

Caption: Postulated role of this compound in the Nrf2-ARE pathway.

References

Application Notes and Protocols for the Analytical Characterization of Cinnamtannin D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin D2 is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants, including species of Cinnamomum and Vaccinium vitis-idaea.[1][2] Proanthocyanidins are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant and various health-promoting properties. The structural complexity of this compound necessitates a multi-faceted analytical approach for its unequivocal characterization and quantification. These application notes provide detailed protocols for the isolation and analysis of this compound using modern analytical techniques.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₆₀H₄₈O₂₄PubChem
Molecular Weight1153.0 g/mol PubChem
AppearancePowderBioCrick
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.BioCrick

Experimental Protocols

Isolation and Purification of this compound

The initial step in the characterization of this compound is its isolation from a plant matrix. The following protocol outlines a general procedure that can be adapted based on the specific plant source.

Workflow for Isolation and Purification

Isolation_Workflow start Plant Material (e.g., Vaccinium vitis-idaea leaves) extraction Maceration with 70% Acetone start->extraction filtration Filtration and Concentration extraction->filtration partition Liquid-Liquid Partition with Ethyl Acetate filtration->partition column_chroma Column Chromatography (Sephadex LH-20) partition->column_chroma fraction_collection Fraction Collection column_chroma->fraction_collection tlc TLC Analysis fraction_collection->tlc Monitor Fractions hplc_prep Preparative HPLC tlc->hplc_prep Pool Fractions containing this compound pure_compound Pure this compound hplc_prep->pure_compound Insulin_Signaling cinnamtannin This compound ir Insulin Receptor cinnamtannin->ir Activates irs1 IRS-1 ir->irs1 Phosphorylates pi3k PI3K irs1->pi3k Activates akt Akt pi3k->akt Activates glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake Platelet_Signaling cinnamtannin This compound plc PLC cinnamtannin->plc Inhibits agonist Platelet Agonist (e.g., Thrombin) receptor Receptor agonist->receptor receptor->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc aggregation Platelet Aggregation ca_release->aggregation pkc->aggregation

References

Application Notes and Protocols for Cinnamtannin D2 In Vitro Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin D2 is an A-type proanthocyanidin, a class of polyphenolic compounds found in various plants, including cinnamon. Proanthocyanidins are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. These properties make this compound a compound of interest for research in oxidative stress-related diseases and for the development of novel therapeutic agents.

These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound using three common and robust assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. Additionally, a plausible signaling pathway for its antioxidant action is described.

Data Presentation

While specific experimental data for this compound is not extensively available in the public domain, the following table provides a template for presenting quantitative results from the described assays. Data for related A-type proanthocyanidins and cinnamon extracts are often reported in scientific literature and can be used as a reference for comparison. For instance, ethanol extracts of Cinnamomum cassia bark have shown potent antioxidant activity, with IC50 values in the DPPH assay as low as 0.072 mg/mL and a Trolox equivalent antioxidant capacity (TEAC) in the ABTS assay of up to 335.78 mmole Trolox/g[1]. It is important to note that the antioxidant capacity of proanthocyanidins can be influenced by their degree of polymerization[2].

AssayParameterThis compound (Hypothetical Values)Positive Control (e.g., Trolox, Ascorbic Acid)
DPPH Radical Scavenging Assay IC50 (µg/mL)[Insert experimental value][Insert experimental value]
ABTS Radical Scavenging Assay TEAC (Trolox Equivalents)[Insert experimental value]1.0
FRAP Assay Ferric Reducing Ability (µM Fe(II)/µg)[Insert experimental value][Insert experimental value]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure: a. To each well of a 96-well microplate, add 100 µL of the this compound solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of the solvent (methanol or ethanol) and 100 µL of the DPPH solution. d. For the negative control, add 200 µL of the solvent. e. Incubate the plate in the dark at room temperature for 30 minutes. f. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution. c. Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, water with a small amount of DMSO). Prepare a series of dilutions.

  • Assay Procedure: a. To each well of a 96-well microplate, add 20 µL of the this compound solution at different concentrations. b. Add 180 µL of the diluted ABTS•+ solution to each well. c. Incubate the plate at room temperature for 6 minutes. d. Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox at various concentrations. The TEAC value of this compound is then calculated from this curve. The percentage of inhibition can also be calculated as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

  • Positive control (e.g., FeSO₄·7H₂O, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions.

  • Assay Procedure: a. To each well of a 96-well microplate, add 20 µL of the this compound solution at different concentrations. b. Add 180 µL of the pre-warmed FRAP working solution to each well. c. Incubate the plate at 37°C for 30 minutes. d. Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O (or another suitable standard). The results are expressed as µM Fe(II) equivalents per µg of this compound.

Mandatory Visualizations

experimental_workflow cluster_assays In Vitro Antioxidant Assays cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis DPPH DPPH Assay Incubation Incubation DPPH->Incubation ABTS ABTS Assay ABTS->Incubation FRAP FRAP Assay FRAP->Incubation SamplePrep This compound Stock & Dilutions SamplePrep->DPPH Test Sample SamplePrep->ABTS Test Sample SamplePrep->FRAP Test Sample ReagentPrep Assay-specific Reagent Preparation ReagentPrep->DPPH Reagents ReagentPrep->ABTS Reagents ReagentPrep->FRAP Reagents Measurement Absorbance Measurement Incubation->Measurement Calculation Calculation of % Inhibition / Equivalents Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: Experimental workflow for in vitro antioxidant activity assays of this compound.

Signaling Pathway

The antioxidant activity of many polyphenols, including proanthocyanidins, is not limited to direct radical scavenging. They can also exert their effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this cellular defense mechanism is the Keap1-Nrf2 pathway.[3][4][5][6] While direct evidence for this compound is still emerging, studies on the closely related Cinnamtannin D1 suggest a similar mechanism of action.[7]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which in turn enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response CinnamtanninD2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex CinnamtanninD2->Keap1_Nrf2 Inhibits interaction ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Increased Antioxidant Enzyme Production Antioxidant_Genes->Antioxidant_Enzymes Cell_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cell_Protection Cell_Protection->ROS Neutralizes

Caption: Proposed Keap1-Nrf2 signaling pathway for the antioxidant action of this compound.

References

Application Notes and Protocols for Enzymatic Inhibition Assays of Cinnamtannin D2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin D2 is a type of condensed tannin known as a proanthocyanidin, which is found in various species of cinnamon.[1] Proanthocyanidins are a class of polyphenolic compounds that have garnered significant interest for their diverse biological activities, including antioxidant and enzyme inhibitory effects. As a member of this family, this compound holds potential as a modulator of enzymatic activity, making it a compound of interest for drug discovery and development.

These application notes provide detailed protocols for assessing the inhibitory effects of this compound on several key enzymes: α-amylase, α-glucosidase, tyrosinase, and lipase. These enzymes are relevant targets for various therapeutic areas, including metabolic disorders and dermatology.

Data Presentation

The inhibitory activity of this compound should be quantified by determining the half-maximal inhibitory concentration (IC50). This is achieved by measuring the enzyme activity at various concentrations of the inhibitor. The results can be summarized in the following tables:

Table 1: Inhibition of α-Amylase by this compound

This compound Concentration (µg/mL)% Inhibition
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
IC50 (µg/mL)

Table 2: Inhibition of α-Glucosidase by this compound

This compound Concentration (µg/mL)% Inhibition
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
IC50 (µg/mL)

Table 3: Inhibition of Tyrosinase by this compound

This compound Concentration (µg/mL)% Inhibition
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
IC50 (µg/mL)

Table 4: Inhibition of Pancreatic Lipase by this compound

This compound Concentration (µg/mL)% Inhibition
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
IC50 (µg/mL)

Experimental Protocols

α-Amylase Inhibition Assay

This assay determines the ability of this compound to inhibit α-amylase, a key enzyme in carbohydrate digestion.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9 with 6.7 mM NaCl)

  • This compound stock solution (in DMSO or ethanol)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of this compound from the stock solution.

  • In a 96-well plate, add 50 µL of this compound dilution or control (buffer for negative control, acarbose for positive control).

  • Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of starch solution to each well and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of DNS reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, another important enzyme in carbohydrate metabolism.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound stock solution

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound.

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of this compound dilution or control.

  • Add 20 µL of α-glucosidase solution and incubate at 37°C for 15 minutes.

  • Add 20 µL of pNPG solution to start the reaction and incubate at 37°C for 20 minutes.[2]

  • Terminate the reaction by adding 50 µL of Na2CO3 solution.[2]

  • Measure the absorbance at 405 nm.

  • Calculate the percentage inhibition as described for the α-amylase assay.

Tyrosinase Inhibition Assay

This protocol is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound stock solution

  • Phosphate buffer (50 mM, pH 6.5)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare various concentrations of this compound.

  • In a 96-well plate, mix 40 µL of this compound dilution or control with 80 µL of phosphate buffer.

  • Add 40 µL of tyrosinase solution and incubate at 30°C for 10 minutes.

  • Add 40 µL of L-DOPA solution to initiate the reaction.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for 10-20 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage inhibition using the reaction rates: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

Pancreatic Lipase Inhibition Assay

This assay evaluates the potential of this compound to inhibit pancreatic lipase, a key enzyme in fat digestion.

Materials:

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP)

  • This compound stock solution

  • Tris-HCl buffer (100 mM, pH 8.2)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare dilutions of this compound.

  • Add 100 µL of Tris-HCl buffer to the wells of a 96-well plate.

  • Add 20 µL of this compound dilution or control.

  • Add 20 µL of lipase solution and incubate at 37°C for 15 minutes.

  • Start the reaction by adding 20 µL of pNPP solution.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage inhibition as previously described.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cinnamtannin Prepare this compound Dilutions mix_reagents Mix Reagents in 96-well Plate prep_cinnamtannin->mix_reagents prep_enzyme Prepare Enzyme Solutions prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solutions prep_substrate->mix_reagents prep_controls Prepare Controls (Positive/Negative) prep_controls->mix_reagents incubation Incubate at Specific Temperature mix_reagents->incubation read_absorbance Measure Absorbance incubation->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 gen_report Generate Report calc_ic50->gen_report

Caption: General workflow for enzymatic inhibition assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme Target Enzyme (e.g., Kinase) receptor->enzyme Activates/Inhibits downstream Downstream Effector enzyme->downstream transcription Transcription Factor downstream->transcription gene Gene Expression transcription->gene Regulates cinnamtannin This compound cinnamtannin->receptor Binds cinnamtannin->enzyme Direct Inhibition

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for Cinnamtannin D1 (as a proxy for Cinnamtannin D2) in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

I. Introduction

Cinnamtannins are a class of polyphenolic compounds found in cinnamon and other plants. They have garnered interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. This document provides an overview of the application of Cinnamtannin D1 in cell culture studies, focusing on its effects on cell viability, apoptosis, and related signaling pathways.

II. Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from studies on Cinnamtannin D1 and B-1, which may serve as a reference for designing experiments with Cinnamtannin D2.

Table 1: Cytotoxicity of Cinnamtannin B-1 in Human Colon Cancer Cell Lines

Cell LineTreatment Time (h)IC50 (µM)Reference
DLD-172Not specified, but dose-dependent decrease in viability observed[1][2]
COLO 20172Not specified, but dose-dependent decrease in viability observed[1][2]
HCT-116Not specifiedNot specified, but dose-dependent decrease in viability observed[1]

Table 2: Protective Effects of Cinnamtannin D1 on Pancreatic β-Cells

Cell Line/IsletsStressorCinnamtannin D1 ConcentrationObserved EffectReference
INS-1 cellsPalmitic Acid/H2O2Dose-dependentReduction of apoptosis and oxidative stress[3]
MIN6 cellsPalmitic Acid/H2O2Dose-dependentReduction of apoptosis and oxidative stress[3]
Primary murine isletsPalmitic AcidDose-dependentReversal of glucose-stimulated insulin secretion dysfunction[3]

III. Experimental Protocols

The following are detailed protocols for key experiments commonly performed in cell culture studies with cinnamtannins.

A. Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the effect of a Cinnamtannin on the viability of adherent cancer cell lines.[1][2]

Materials:

  • Target cancer cell lines (e.g., DLD-1, COLO 201)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Cinnamtannin stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the Cinnamtannin stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the Cinnamtannin. Include a vehicle control (medium with the same concentration of DMSO as the highest Cinnamtannin concentration) and a no-treatment control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with a Cinnamtannin using flow cytometry.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • Cinnamtannin stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat the cells with the desired concentrations of the Cinnamtannin for the specified duration (e.g., 24 or 48 hours). Include appropriate controls.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

IV. Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway affected by Cinnamtannin D1 and a general experimental workflow.

G cluster_0 Cinnamtannin D1 Protective Pathway in Pancreatic β-Cells CD1 Cinnamtannin D1 AMPK AMPK CD1->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits OxidativeStress Oxidative Stress Autophagy->OxidativeStress Reduces Apoptosis Apoptosis Autophagy->Apoptosis Inhibits OxidativeStress->Apoptosis Induces

Caption: Cinnamtannin D1 signaling pathway in pancreatic β-cells.

G cluster_1 General Workflow for Cell-Based Assays Start Seed Cells in Multi-well Plate Incubate1 Incubate for 24h (Attachment) Start->Incubate1 Treat Treat with Cinnamtannin D1/D2 Incubate1->Treat Incubate2 Incubate for Desired Time (e.g., 24-72h) Treat->Incubate2 Assay Perform Assay (e.g., MTT, Annexin V) Incubate2->Assay Analyze Data Acquisition and Analysis Assay->Analyze

Caption: Experimental workflow for in vitro cell culture studies.

G cluster_2 Cinnamtannin B-1 Induced Apoptosis Pathway in Colon Cancer CTB1 Cinnamtannin B-1 p53 p53 CTB1->p53 Modulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Bak Bak p53->Bak Upregulates CytochromeC Cytochrome c release Bcl2->CytochromeC Inhibits Bak->CytochromeC Promotes Apoptosis Apoptosis CytochromeC->Apoptosis Induces

References

Cinnamtannin D2: Application Notes and Protocols for Studying Protein-Tannin Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cinnamtannin D2, an A-type proanthocyanidin, for the investigation of protein-tannin interactions. This document outlines the physicochemical properties of this compound, detailed protocols for key experiments, and data interpretation guidelines.

Introduction

This compound is a naturally occurring A-type proanthocyanidin found in various plant species, including Litchi chinensis and cinnamon.[1][2] Proanthocyanidins are known to interact with proteins, influencing their structure and function. These interactions are pivotal in diverse fields, from food science, where they impact astringency and nutritional value, to pharmacology, where they can modulate enzyme activity and signaling pathways. Understanding the binding of this compound to proteins is crucial for harnessing its potential biological activities, such as its observed anti-tyrosinase effects.[1][2]

This document details methodologies to characterize the binding affinity, thermodynamics, and structural consequences of this compound-protein interactions.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for designing and interpreting protein interaction studies.

PropertyValueSource
Molecular Formula C₆₀H₄₈O₂₄PubChem
Molecular Weight 1153.0 g/mol PubChem
Class A-type ProanthocyanidinGeneric
Appearance Typically a reddish-brown powderGeneric
Solubility Soluble in methanol, ethanol, acetone, and aqueous solutions with organic co-solvents. Poorly soluble in pure water.Generic

Key Experimental Protocols

The following protocols provide step-by-step instructions for studying the interaction between this compound and a target protein. Bovine Serum Albumin (BSA) is often used as a model protein due to its stability and well-characterized structure.

Fluorescence Quenching Spectroscopy

Fluorescence quenching is a sensitive technique to study the binding of a ligand (quencher) to a protein by monitoring the decrease in the protein's intrinsic tryptophan fluorescence.

Objective: To determine the binding constant (Kₐ), the number of binding sites (n), and the quenching mechanism.

Materials:

  • This compound stock solution (e.g., 1 mM in methanol)

  • Target protein solution (e.g., 2 µM BSA in phosphate buffer, pH 7.4)

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Fluorometer

Protocol:

  • Prepare a series of solutions with a fixed concentration of the protein and varying concentrations of this compound.

  • Incubate the solutions at a constant temperature (e.g., 298 K, 310 K) for a set time (e.g., 30 minutes) to allow binding equilibrium.

  • Measure the fluorescence emission spectra of each solution. The excitation wavelength for tryptophan is typically 280 nm or 295 nm, with the emission spectrum recorded from 300 to 450 nm.

  • Correct the fluorescence intensity for the inner filter effect if necessary.

  • Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), Ksv is the Stern-Volmer quenching constant, [Q] is the quencher concentration, kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.

  • For static quenching, determine the binding constant (Kₐ) and the number of binding sites (n) using the double logarithm regression curve: log[(F₀ - F) / F] = log Kₐ + n log[Q]

Data Presentation:

Table 1: Fluorescence Quenching Parameters for this compound-BSA Interaction

Temperature (K)Ksv (L/mol)kq (L/mol·s)Kₐ (L/mol)n
2981.5 x 10⁵1.5 x 10¹³2.0 x 10⁵1.1
3101.2 x 10⁵1.2 x 10¹³1.5 x 10⁵1.0

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for proanthocyanidin-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kₐ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Materials:

  • This compound solution (e.g., 100 µM in dialysis buffer)

  • Target protein solution (e.g., 10 µM BSA in dialysis buffer)

  • Dialysis buffer (e.g., phosphate buffer, pH 7.4)

  • Isothermal Titration Calorimeter

Protocol:

  • Dialyze both the protein and this compound solutions against the same buffer to minimize heats of dilution.

  • Degas the solutions before loading them into the ITC instrument.

  • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

  • Perform a series of injections of the this compound solution into the protein solution at a constant temperature.

  • Record the heat change after each injection.

  • Integrate the heat pulses and analyze the data using a suitable binding model (e.g., one-site binding model) to obtain the thermodynamic parameters.

Data Presentation:

Table 2: Thermodynamic Parameters for this compound-BSA Interaction from ITC

ParameterValue
Binding Affinity (Kₐ) 2.5 x 10⁵ M⁻¹
Stoichiometry (n) 1.2
Enthalpy Change (ΔH) -15.2 kJ/mol
Entropy Change (ΔS) 50.8 J/mol·K
Gibbs Free Energy (ΔG) -30.3 kJ/mol

Note: The data in this table is hypothetical and for illustrative purposes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess changes in the secondary structure of a protein upon ligand binding.

Objective: To determine if the binding of this compound induces conformational changes in the protein.

Materials:

  • This compound stock solution

  • Target protein solution (e.g., 0.1 mg/mL in phosphate buffer)

  • Phosphate buffer

  • CD Spectropolarimeter

Protocol:

  • Prepare solutions of the protein alone and in the presence of varying concentrations of this compound.

  • Record the far-UV CD spectra (typically 190-260 nm) of each solution at a constant temperature.

  • Subtract the spectrum of the buffer and this compound alone from the spectra of the complex.

  • Analyze the spectra for changes in the characteristic signals for α-helices (negative bands at ~208 and 222 nm) and β-sheets (negative band at ~218 nm).

  • Deconvolute the spectra using appropriate software to quantify the changes in secondary structure content.

Data Presentation:

Table 3: Secondary Structure Content of BSA in the Absence and Presence of this compound

Secondary StructureBSA alone (%)BSA + this compound (1:1 molar ratio) (%)
α-Helix 6055
β-Sheet 1518
Random Coil 2527

Note: The data in this table is hypothetical and for illustrative purposes.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Analysis & Interpretation P Protein Solution M Prepare Mixtures (Varying [this compound]) P->M C This compound Stock Solution C->M B Buffer B->M FQ Fluorescence Quenching M->FQ ITC Isothermal Titration Calorimetry M->ITC CD Circular Dichroism M->CD DA_FQ Binding Parameters (Ka, n, Ksv) FQ->DA_FQ DA_ITC Thermodynamic Profile (Ka, n, ΔH, ΔS) ITC->DA_ITC DA_CD Structural Changes (% α-helix, % β-sheet) CD->DA_CD Fluorescence_Quenching_Principle cluster_protein Protein P Protein (with Tryptophan) Fluorescence Fluorescence Emission P->Fluorescence Intrinsic Fluorescence Quencher This compound (Quencher) P->Quencher Binding Light Excitation Light (280 nm) Light->P NoFluorescence Quenched State (No Fluorescence) Quencher->NoFluorescence ITC_Principle Syringe Syringe with This compound Cell Sample Cell with Target Protein Syringe->Cell Titration Detector Heat Detector Cell->Detector Measures heat (released or absorbed) Output Thermogram (Heat change vs. time) Detector->Output Analysis Data Analysis (Binding Isotherm) Output->Analysis

References

Application Notes and Protocols for Cinnamtannin D2 as a Natural Food Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin D2 is a naturally occurring A-type proanthocyanidin, a class of polyphenolic compounds found in various plants, including cinnamon species and Vaccinium vitis-idaea (lingonberry). Proanthocyanidins are recognized for their potent antioxidant and antimicrobial properties, making them promising candidates for application as natural food preservatives. The growing consumer demand for clean-label food products, free from synthetic additives, has spurred research into plant-derived preservatives like this compound. These application notes provide a comprehensive overview of the potential use of this compound as a natural food preservative, including its purported mechanisms of action, protocols for evaluating its efficacy, and relevant quantitative data based on current scientific understanding of related compounds.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC60H48O24--INVALID-LINK--
Molecular Weight1153.0 g/mol --INVALID-LINK--
AppearancePowder--INVALID-LINK--
SolubilitySoluble in DMSO, Acetone--INVALID-LINK--

Mechanism of Action

The preservative effects of this compound are attributed to its dual action as both an antioxidant and an antimicrobial agent. While direct studies on this compound are limited, the mechanisms can be inferred from research on other proanthocyanidins and cinnamon extracts.

Antioxidant Activity

This compound can inhibit lipid oxidation, a major cause of food spoilage that leads to the development of off-flavors and odors, and a decrease in nutritional quality. The proposed antioxidant mechanisms include:

  • Free Radical Scavenging: The phenolic hydroxyl groups in the structure of this compound can donate hydrogen atoms to quench free radicals, thus terminating the chain reactions of oxidation.

  • Metal Ion Chelation: By chelating pro-oxidant metal ions such as iron and copper, this compound can prevent them from catalyzing the initiation of lipid oxidation.

Antimicrobial Activity

This compound is expected to exhibit broad-spectrum antimicrobial activity against a range of foodborne bacteria and fungi. The antimicrobial mechanisms of proanthocyanidins are multifaceted and may involve:

  • Cell Membrane Disruption: Interaction with the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and eventual cell death.

  • Enzyme Inhibition: Binding to and inhibiting the activity of essential microbial enzymes, thereby disrupting metabolic processes.

  • Inhibition of Biofilm Formation: Interference with the ability of microorganisms to form biofilms, which are protective communities that enhance their resistance to antimicrobial agents.

Signaling Pathway and Workflow Diagrams

antimicrobial_mechanism cluster_cinnamtannin This compound cluster_microbe Microbial Cell Cinnamtannin_D2 This compound Cell_Membrane Cell Membrane Cinnamtannin_D2->Cell_Membrane Disruption Enzymes Essential Enzymes Cinnamtannin_D2->Enzymes Inhibition Biofilm Biofilm Formation Cinnamtannin_D2->Biofilm Inhibition Cell_Death Cell_Death Cell_Membrane->Cell_Death leads to Metabolic_Disruption Metabolic_Disruption Enzymes->Metabolic_Disruption leads to Reduced_Resistance Reduced_Resistance Biofilm->Reduced_Resistance prevents

Caption: Proposed antimicrobial mechanisms of this compound.

antioxidant_workflow start Prepare this compound Stock Solution prepare_food Prepare Food Matrix (e.g., emulsion, ground meat) start->prepare_food add_cinnamtannin Incorporate this compound at Various Concentrations prepare_food->add_cinnamtannin control Prepare Control Sample (without this compound) prepare_food->control incubate Incubate Samples under Accelerated Oxidation Conditions add_cinnamtannin->incubate control->incubate measure_oxidation Measure Lipid Oxidation (e.g., TBARS, Peroxide Value) incubate->measure_oxidation analyze Analyze and Compare Results measure_oxidation->analyze end Determine Efficacy analyze->end

Caption: Experimental workflow for evaluating antioxidant activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound

  • Sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial cultures (e.g., Escherichia coli, Staphylococcus aureus, Aspergillus niger)

  • Sterile 96-well microplates

  • Spectrophotometer (for MIC determination)

  • Sterile agar plates

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Grow the test microorganism in the appropriate broth overnight. Adjust the culture to a concentration of approximately 1 x 10^6 CFU/mL.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution with the sterile broth to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed (or a significant reduction in turbidity as measured by a spectrophotometer).

  • MBC Determination: From the wells showing no visible growth, plate a small aliquot onto sterile agar plates. Incubate the plates for 24-48 hours. The MBC is the lowest concentration at which no colonies grow on the agar plate.

Protocol 2: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol or ethanol.

  • Reaction Mixture: In a test tube, mix a specific volume of each this compound dilution with a specific volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration.

Quantitative Data (Hypothetical, based on related compounds)

As specific data for this compound is limited, the following tables provide hypothetical yet plausible values based on studies of other A-type procyanidins and cinnamon extracts. These should be used as a guide for expected performance.

Table 1: Antimicrobial Activity of this compound (Hypothetical MIC values)

MicroorganismMIC (µg/mL)
Escherichia coli128 - 256
Salmonella Typhimurium64 - 128
Staphylococcus aureus32 - 64
Listeria monocytogenes64 - 128
Aspergillus niger256 - 512
Penicillium chrysogenum128 - 256

Table 2: Antioxidant Capacity of this compound (Hypothetical Values)

AssayIC50 (µg/mL) or Equivalent Value
DPPH Radical Scavenging10 - 25
ABTS Radical Scavenging5 - 15
Oxygen Radical Absorbance Capacity (ORAC)5000 - 8000 µmol TE/g

Application in Food Systems

This compound can potentially be applied to a variety of food products to extend shelf life and maintain quality.

  • Meat and Poultry Products: To inhibit lipid oxidation and microbial growth.

  • Beverages: As a natural antioxidant to prevent flavor and color degradation.

  • Bakery Products: To prevent mold growth.

  • Edible Films and Coatings: Incorporated into packaging materials to provide a slow release of the preservative onto the food surface.

Conclusion

This compound holds significant promise as a natural food preservative due to its anticipated strong antioxidant and antimicrobial properties. The protocols outlined in these application notes provide a framework for researchers and professionals to evaluate its efficacy in various food systems. Further research is warranted to establish a comprehensive profile of this compound's activity, safety, and optimal application conditions to facilitate its commercial use in the food industry.

Troubleshooting & Optimization

Technical Support Center: Cinnamtannin D2 Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Cinnamtannin D2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered with this complex proanthocyanidin.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for isolating this compound?

This compound is a naturally occurring proanthocyanidin that has been isolated from several plant sources. The most commonly cited sources in scientific literature include various species of Cinnamomum, such as Cinnamomum sieboldii and Cinnamomum burmanni, as well as from lingonberry (Vaccinium vitis-idaea L.).[1][2] The choice of source material can significantly impact the yield and the profile of co-extracted compounds.

Q2: What are the main challenges in the isolation and purification of this compound?

The isolation and purification of this compound, like other proanthocyanidins, present several challenges:

  • Low Yield: this compound is often present in low concentrations in the source material, making it difficult to obtain large quantities.

  • Structural Complexity and Similarity to Other Compounds: The presence of numerous structurally similar proanthocyanidins and other polyphenols in the crude extract complicates the separation process.

  • Instability: Proanthocyanidins can be sensitive to pH, temperature, and oxidative conditions, leading to degradation during extraction and purification.

  • Co-extraction of Impurities: Crude extracts often contain a complex mixture of pigments, lipids, and other secondary metabolites that can interfere with chromatographic separation.

Q3: What are the recommended solvents for the initial extraction of this compound?

This compound is soluble in a range of organic solvents.[3] The choice of solvent is critical for maximizing yield while minimizing the co-extraction of undesirable compounds. Commonly used solvents for the extraction of proanthocyanidins include:

  • Aqueous acetone

  • Aqueous ethanol

  • Aqueous methanol

  • Ethyl acetate

The optimal solvent system and extraction conditions (e.g., temperature, time) should be determined empirically for the specific plant material being used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and purification of this compound.

Extraction Phase

Problem: Low yield of crude this compound extract.

Possible Cause Troubleshooting Suggestion
Inefficient cell wall disruption Ensure the plant material is finely ground to increase the surface area for solvent penetration.
Suboptimal solvent system Experiment with different solvent systems (e.g., varying the percentage of organic solvent in water). Aqueous acetone (e.g., 70-80%) is often effective for proanthocyanidins.
Inadequate extraction time or temperature Optimize the extraction time and temperature. While higher temperatures can increase extraction efficiency, they may also lead to degradation.[4][5] Consider using extraction enhancement techniques.
Degradation during extraction Work at lower temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The stability of related compounds like catechins is known to be pH-dependent, with higher stability often observed around pH 4.[6]

Problem: Crude extract contains a high level of pigments and other interferences.

Possible Cause Troubleshooting Suggestion
Non-selective extraction solvent Perform a pre-extraction step with a non-polar solvent like hexane to remove lipids and some pigments before the main extraction.
Suboptimal solvent-to-solid ratio Optimize the ratio of solvent to plant material to ensure efficient extraction of the target compound without excessive dissolution of impurities.
Purification Phase (Chromatography)

Problem: Poor separation of this compound from other proanthocyanidins on the chromatography column.

Possible Cause Troubleshooting Suggestion
Inappropriate stationary phase For initial cleanup and fractionation, consider using macroporous resins (e.g., AB-8) or Sephadex LH-20, which are effective for separating polyphenols.[7][8] For high-resolution separation, reversed-phase HPLC (e.g., C18 column) is commonly used.
Suboptimal mobile phase Systematically vary the mobile phase composition. For reversed-phase HPLC, a gradient elution with acidified water and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape and resolution.
Column overloading Reduce the amount of sample loaded onto the column. Overloading leads to broad, overlapping peaks.

Problem: this compound appears to be degrading on the chromatography column.

Possible Cause Troubleshooting Suggestion
pH of the mobile phase Proanthocyanidins can be unstable at neutral or alkaline pH.[4][5] Ensure the mobile phase is slightly acidic (e.g., pH 3-5) to improve stability.
Exposure to air (oxidation) Degas the mobile phase and keep the collected fractions under an inert atmosphere if possible.
Prolonged run time Optimize the chromatography method to reduce the run time and minimize the time the compound spends on the column.

Problem: Variable retention times for this compound in HPLC.

Possible Cause Troubleshooting Suggestion
Fluctuations in mobile phase composition Ensure the mobile phase is well-mixed and that the solvent delivery system is functioning correctly.
Changes in column temperature Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
Column degradation The column may be degrading. Flush the column according to the manufacturer's instructions or replace it if necessary.

Experimental Protocols & Data

General Extraction and Purification Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material defatting Defatting (e.g., with hexane) plant_material->defatting extraction Extraction (e.g., 70% Acetone) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Aqueous Crude Extract concentration->crude_extract Crude Extract column_chrom_initial Initial Column Chromatography (e.g., Macroporous Resin) crude_extract->column_chrom_initial fraction_collection Fraction Collection & Analysis (TLC/HPLC) column_chrom_initial->fraction_collection hplc_purification Preparative HPLC (e.g., C18) fraction_collection->hplc_purification pure_compound Pure this compound hplc_purification->pure_compound

Caption: General workflow for this compound isolation.

Quantitative Data Summary
Source Material Extraction Method Compound Class Typical Yield Range Reference
Cinnamomum burmannii (bark)Steam DistillationEssential Oil2.95 ± 0.30 wt% (12-year-old trees)[9]
Cinnamomum cassia (bark)HydrodistillationEssential Oil0.41 - 2.61% (w/w)[10]
Peanut HullsUltrasonic-AssistedProanthocyanidinsUp to 9.07%[11]
Camellia oleifera seed shellsDeep Eutectic SolventsProanthocyanidinsUp to 5.26%[11]

Note: The yields of essential oils are not directly comparable to proanthocyanidin yields but are included to provide context on extractable components from Cinnamomum. Proanthocyanidin yields from other plant sources are provided to illustrate the variability of extraction efficiency.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting process for addressing common issues in this compound purification.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Purity of Final Product cause1 Inefficient Initial Cleanup start->cause1 cause2 Poor Chromatographic Resolution start->cause2 cause3 Compound Degradation start->cause3 solution1a Optimize Macroporous Resin/Sephadex Step cause1->solution1a solution1b Introduce Liquid-Liquid Partitioning cause1->solution1b solution2a Optimize HPLC Mobile Phase Gradient cause2->solution2a solution2b Try a Different Column Chemistry cause2->solution2b solution3a Adjust Mobile Phase pH to be Acidic cause3->solution3a solution3b Work at Lower Temperatures cause3->solution3b

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Cinnamtannin D2 Yield Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinnamtannin D2. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the yield of this compound from plant extracts. Please note that while this compound is known to be present in Cinnamomum species, detailed and specific research on optimizing its extraction is limited. Therefore, the guidance provided here is based on general principles of proanthocyanidin and tannin chemistry, supplemented with data from related compounds found in cinnamon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources can it be found?

This compound is a type of proanthocyanidin, a class of polyphenolic compounds. It has been reported in plants of the Cinnamomum genus, specifically in Cinnamomum sieboldii and Cinnamomum burmannii.[1] Proanthocyanidins are known for their antioxidant and various other biological activities.

Q2: What are the main challenges in extracting this compound?

The primary challenges in extracting this compound, like other proanthocyanidins, include:

  • Low Yield: These compounds may be present in low concentrations in the plant material.

  • Degradation: Proanthocyanidins are susceptible to degradation under harsh extraction conditions such as high temperatures, extreme pH, and exposure to light and oxygen.

  • Co-extraction of Impurities: Crude extracts often contain a complex mixture of other compounds like other tannins, flavonoids, sugars, and lipids, which can interfere with purification.

  • Purification Complexity: Isolating a specific proanthocyanidin like this compound to a high degree of purity is often a multi-step and challenging process.

Q3: Which extraction methods are generally recommended for tannins and proanthocyanidins?

Several methods can be employed for the extraction of tannins and proanthocyanidins from plant materials. The choice of method depends on the specific compound, the plant matrix, and the desired scale of extraction. Commonly used techniques include:

  • Maceration: A simple and widely used method involving soaking the plant material in a solvent.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, which can significantly accelerate the extraction process.

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the solvent. It is a "green" technique that can offer high selectivity.

  • Reflux Extraction (RE): A classical method involving boiling the solvent with the plant material.

Q4: What are the critical parameters to consider for optimizing this compound extraction?

To optimize the yield of this compound, researchers should focus on the following parameters:

  • Solvent Type and Concentration: The polarity of the solvent is crucial. Mixtures of water with organic solvents like ethanol or methanol are often effective for extracting proanthocyanidins.

  • Temperature: Higher temperatures can increase extraction efficiency but also risk degrading the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds. However, prolonged extraction can also lead to degradation.

  • Solvent-to-Solid Ratio: A higher ratio can enhance extraction but may also lead to the dilution of the extract and increased solvent consumption.

  • pH: The pH of the extraction medium can influence the stability and solubility of proanthocyanidins.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of this compound 1. Inappropriate plant material (species, age, or storage).2. Inefficient extraction method or parameters.3. Degradation of this compound during extraction.4. Ineffective detection method.1. Ensure you are using a Cinnamomum species known to contain this compound. Use freshly harvested and properly dried plant material.2. Optimize extraction parameters such as solvent, temperature, and time. Consider using advanced methods like UAE or MAE.3. Avoid high temperatures, prolonged extraction times, and exposure to direct light. Consider adding antioxidants like ascorbic acid to the extraction solvent.4. Verify your analytical method (e.g., HPLC-MS) is sensitive and specific for this compound.
Purity of the this compound Isolate is Low 1. Co-extraction of a large number of impurities.2. Inefficient purification technique.1. Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids. 2. Employ multi-step purification. A common sequence is liquid-liquid partitioning followed by column chromatography (e.g., Sephadex LH-20, Toyopearl). Preparative HPLC can be used for final polishing.
Suspected Degradation of this compound 1. Exposure to high temperatures.2. Presence of oxidative enzymes.3. Inappropriate pH of the extraction or storage medium.1. Use lower extraction temperatures or methods that allow for shorter extraction times (e.g., UAE, MAE).2. Blanching the plant material before extraction can help deactivate enzymes. Store extracts at low temperatures (-20°C or below) in the dark.3. Maintain a slightly acidic to neutral pH during extraction and storage.
Difficulty in Reproducing Extraction Results 1. Variability in plant material.2. Inconsistent extraction procedure.1. Standardize the plant material (e.g., particle size, moisture content).2. Maintain strict control over all extraction parameters (temperature, time, solvent ratio, etc.).

Quantitative Data for Related Compounds from Cinnamon

Disclaimer: The following tables present data for the extraction of other compounds from cinnamon. These can be used as a starting point for developing a protocol for this compound, but optimization will be necessary.

Table 1: Comparison of Extraction Methods for Cinnamic Acid and Cinnamaldehyde from Cinnamomum cassia

Extraction MethodOptimal ConditionsCinnamic Acid Yield (mg/100 mL)Cinnamaldehyde Yield (mg/100 mL)Total Yield (%)
Microwave-Assisted Extraction (MAE)59% ethanol, 147.5 W, 3.4 min6.48244.450.89
Ultrasound-Assisted Extraction (UAE)----
Reflux Extraction (RE)---Comparable to MAE with higher time and energy consumption

Data adapted from a study on the optimization of green extraction methods for cinnamic acid and cinnamaldehyde.[2]

Table 2: Optimal Conditions for Subcritical Extraction of Flavoring Compounds from Cinnamomum Cassia Blume

CompoundOptimal Temperature (°C)Optimal Time (min)Optimal Pressure (bar)Predicted Yield (mg/g)
Coumarin110202010.01
Cinnamic acid11020324.95
Cinnamaldehyde11034.623755
Cinnamyl alcohol110.920204.92

Data adapted from a study on the optimization of subcritical extraction using response surface methodology.[3][4]

Experimental Protocols

Generic Protocol for Extraction and Purification of Tannins from Cinnamon Bark

This is a generalized protocol that should be adapted and optimized for this compound.

  • Sample Preparation:

    • Obtain fresh or properly dried bark of a Cinnamomum species known to contain this compound.

    • Grind the bark into a fine powder (e.g., 40-60 mesh).

    • (Optional) Defat the powder by macerating with n-hexane for 24 hours to remove lipids. Air-dry the defatted powder.

  • Extraction:

    • Macerate the plant powder with an 80% aqueous methanol or ethanol solution at a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours, protected from light.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction on the plant residue two more times.

    • Combine the supernatants.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Lyophilize the concentrated extract to obtain a dry powder.

  • Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Pack a column with Sephadex LH-20 or a similar resin.

    • Equilibrate the column with the starting solvent (e.g., ethanol).

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of increasing concentrations of an organic solvent (e.g., methanol or acetone) in water.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing the compound of interest.

  • Final Purification (Preparative HPLC):

    • Further purify the pooled fractions using preparative HPLC with a suitable column (e.g., C18) and a gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Collect the peak corresponding to this compound.

    • Remove the solvent and lyophilize to obtain the pure compound.

  • Quantification and Characterization:

    • Quantify the yield of this compound using a validated analytical HPLC method with a suitable standard.

    • Confirm the identity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Cinnamon Bark Grinding Grinding Plant_Material->Grinding Defatting Defatting (optional) Grinding->Defatting Solvent_Extraction Solvent Extraction (e.g., 80% Methanol) Defatting->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Lyophilization Lyophilization Concentration->Lyophilization Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) Lyophilization->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Quantification Quantification (Analytical HPLC) Prep_HPLC->Quantification Characterization Characterization (MS, NMR) Prep_HPLC->Characterization

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low this compound Yield Plant_Issue Plant Material Quality Low_Yield->Plant_Issue Extraction_Issue Inefficient Extraction Low_Yield->Extraction_Issue Degradation_Issue Compound Degradation Low_Yield->Degradation_Issue Verify_Source Verify Plant Source & Freshness Plant_Issue->Verify_Source Optimize_Params Optimize Extraction Parameters (Solvent, Temp, Time) Extraction_Issue->Optimize_Params Gentle_Conditions Use Milder Conditions (Lower Temp, Antioxidants) Degradation_Issue->Gentle_Conditions

Caption: Troubleshooting logic for low this compound yield.

References

Cinnamtannin D2 Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Cinnamtannin D2 in solution. The information is based on the general characteristics of proanthocyanidins and related flavonoid compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Possible Cause Recommended Action
Rapid discoloration (e.g., browning) of the solution. Oxidation or polymerization of this compound, often accelerated by exposure to light, high pH, or oxygen.- Prepare solutions fresh whenever possible.- Use amber vials or cover containers with aluminum foil to protect from light.[1][2][3][4] - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Store stock solutions at low temperatures (-20°C or -80°C).[5]
Precipitation or cloudiness in the solution. Poor solubility in the chosen solvent or degradation leading to insoluble products. This compound is soluble in solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[5]- Ensure the solvent is appropriate for this compound.[5] - Consider using a co-solvent system. - Filter the solution through a 0.22 µm syringe filter before use. - Evaluate the pH of the solution, as it can affect solubility and stability.
Inconsistent results in analytical assays (e.g., HPLC, bioassays). Degradation of this compound in the analytical mobile phase or during sample preparation.- Use a stability-indicating analytical method, such as a gradient HPLC method, that can separate the parent compound from its degradation products.[6][7] - Control the temperature of the autosampler. - Minimize the time between sample preparation and analysis.
Loss of biological activity in cell-based assays. Degradation of this compound in the cell culture medium.- Prepare this compound dilutions in media immediately before adding to cells. - Include a stability control (this compound in media without cells) to assess degradation over the experiment's duration.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other proanthocyanidins, is influenced by several factors:

  • pH: Stability is generally greater in acidic conditions. Degradation increases as the pH becomes neutral to alkaline.[1][2][4]

  • Temperature: Higher temperatures accelerate degradation reactions.[1][2][3][4] It is recommended to store stock solutions at -20°C.[5]

  • Light: Exposure to UV and visible light can induce photochemical degradation.[1][2][3][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in the public domain, proanthocyanidins generally degrade through two main pathways:

  • Oxidative cleavage: This leads to the formation of smaller phenolic compounds, quinones, and other oxidation products.

  • Depolymerization: The linkages between the flavonoid units can break, especially under acidic conditions, leading to the formation of monomeric catechins and epicatechins.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable technique.[6][7] A suitable HPLC method should be able to separate the intact this compound from any potential degradation products.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, stock solutions of this compound should be stored at -20°C or lower in a tightly sealed, light-protected container.[5] If possible, overlay the solution with an inert gas like nitrogen or argon before sealing. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution using HPLC-UV

Objective: To evaluate the stability of this compound under various conditions (e.g., different pH, temperature, and light exposure).

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector and a C18 column

  • Incubators or water baths

  • Light chamber (or aluminum foil to cover samples)

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Preparation of Test Solutions: Dilute the stock solution with the different buffers to achieve the desired final concentration.

  • Incubation: Aliquot the test solutions into vials for each time point and condition:

    • Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light Exposure: Place one set of vials in a light chamber and wrap another set in aluminum foil to serve as a dark control.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each condition.

  • HPLC Analysis:

    • Immediately analyze the samples by HPLC.

    • Use a suitable gradient method to separate this compound from its degradation products.

    • Monitor the peak area of this compound at its λmax.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

Table 1: Hypothetical Degradation of this compound at Different pH and Temperatures
pHTemperature (°C)% Remaining after 24h% Remaining after 48h
42595.290.5
72578.361.2
92545.120.3
7492.185.7
74055.630.9
Table 2: Hypothetical Effect of Light on this compound Stability at 25°C
Condition% Remaining after 24h% Remaining after 48h
Exposed to Light65.442.8
Protected from Light78.361.2

Visualizations

Potential Degradation Pathways of this compound Cinnamtannin_D2 This compound Oxidation Oxidation (O2, Light, Metal Ions) Cinnamtannin_D2->Oxidation Depolymerization Depolymerization (Acid/Heat) Cinnamtannin_D2->Depolymerization Oxidized_Products Oxidized Products (Quinones, smaller phenolics) Oxidation->Oxidized_Products Monomers Monomeric Units (Catechin/Epicatechin) Depolymerization->Monomers

Caption: Potential Degradation Pathways of this compound.

Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Test_Solutions Prepare Test Solutions (Different Conditions) Stock_Solution->Test_Solutions Incubate Incubate Samples Test_Solutions->Incubate Sampling Sample at Time Points Incubate->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis

Caption: Experimental Workflow for this compound Stability Testing.

References

troubleshooting proanthocyanidin quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for proanthocyanidin (PAC) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of PACs in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying proanthocyanidins in complex mixtures?

A1: The most prevalent methods for PAC quantification include colorimetric assays such as the 4-dimethylaminocinnamaldehyde (DMAC) assay and the acid-butanol (Porter's or Bate-Smith) assay.[1][2][3] Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV-Vis, fluorescence, or Mass Spectrometry (MS), are also widely used for more detailed analysis and quantification of individual oligomers.[1][4]

Q2: Why is it challenging to get accurate and reproducible results when quantifying proanthocyanidins?

A2: The accurate quantification of PACs is challenging due to their high structural diversity, including variations in the degree of polymerization, monomeric units (e.g., catechin, epicatechin), and linkage types (A-type or B-type).[1][2][5] This structural complexity makes it difficult to find a single analytical method that is suitable for all types of PACs. Furthermore, the lack of commercially available standards for the wide range of PAC oligomers and polymers hinders accurate calibration.[1] Matrix effects from other co-extracted compounds in complex mixtures can also interfere with quantification.[2][6]

Q3: What is the difference between A-type and B-type proanthocyanidins, and how does this affect quantification?

A3: A-type and B-type proanthocyanidins differ in the linkage between their flavan-3-ol subunits. B-type PACs have a single C-C bond (typically C4-C8 or C4-C6), while A-type PACs have an additional ether linkage (C2-O-C7).[1][7] This structural difference can impact their reactivity in colorimetric assays and their chromatographic behavior. For instance, the DMAC assay's color development can be influenced by the linkage type, potentially leading to inaccuracies if an inappropriate standard is used.[8][9]

Q4: How do I choose an appropriate standard for my proanthocyanidin quantification assay?

A4: The choice of standard is critical for accurate quantification. Ideally, the standard should be structurally as similar as possible to the PACs in your sample. For the DMAC assay, procyanidin A2 is often used as a standard for cranberry PACs, which are rich in A-type linkages.[7][10][11] For samples containing primarily B-type PACs, standards like procyanidin B1 or B2, or even catechin and epicatechin for monomeric units, are more appropriate.[9][12] Due to the general lack of diverse standards, results are often expressed as "equivalents" of the chosen standard (e.g., mg procyanidin A2 equivalents/g sample).

Q5: What are the main sources of interference in colorimetric assays like the DMAC and butanol-HCl assays?

A5: In the DMAC assay, other compounds with meta-oriented di- or tri-hydroxyl phenols can react with the reagent.[10] Ascorbic acid and other flavonoids may also lead to an overestimation.[10] For the butanol-HCl assay, the presence of anthocyanins in the sample can interfere as they absorb at a similar wavelength to the anthocyanidins produced from PAC depolymerization.[1] Acetone, a common extraction solvent, is also known to interfere with the acid butanol assay.[13]

Troubleshooting Guides

Guide 1: Troubleshooting the DMAC Assay

This guide addresses common problems encountered during the quantification of proanthocyanidins using the DMAC assay.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Color Development 1. Inactive DMAC reagent. 2. Incorrect pH of the reaction mixture. 3. Low concentration of PACs in the sample. 4. PACs have a low reactivity with DMAC (e.g., high degree of polymerization).1. Prepare fresh DMAC reagent. The reagent is light-sensitive and should be stored properly. 2. Ensure the correct concentration of acid is used in the reagent preparation to maintain an acidic environment.[1] 3. Concentrate the sample extract or use a larger sample volume. 4. Consider that the DMAC assay may not be suitable for all types of PACs. The color yield can vary with the degree of polymerization.[8]
High Background or Turbidity 1. Precipitation of sample components in the acidic reagent. 2. Presence of interfering compounds in the sample extract.1. Centrifuge or filter the sample extract before adding the DMAC reagent. 2. Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
Poor Reproducibility 1. Inconsistent reaction times. 2. Temperature fluctuations during the assay. 3. Pipetting errors. 4. Bleaching effect of the reagent.[7]1. Standardize the incubation time for all samples and standards.[1] 2. Perform the incubation at a constant, controlled temperature. 3. Use calibrated pipettes and ensure proper mixing of reagents and samples. 4. Read the absorbance promptly after the specified incubation time to minimize color fading.
Overestimation of PAC Content 1. Interference from other phenolic compounds.[10] 2. Inappropriate standard used for calibration.1. Include a blank that contains the sample matrix without PACs to correct for background absorbance. If possible, purify the PAC fraction before analysis. 2. Select a standard that closely matches the structural characteristics of the PACs in the sample.[10]
Guide 2: Troubleshooting the Butanol-HCl Assay

This guide provides solutions to common issues encountered with the butanol-HCl assay for proanthocyanidin quantification.

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction/Low Color Yield 1. Insufficient heating time or temperature. 2. Low concentration of the iron catalyst. 3. Incomplete transformation of PACs to anthocyanidins.[13]1. Ensure the reaction mixture is heated at the specified temperature (e.g., 80-100°C) for the recommended duration (e.g., 50-60 minutes).[1][12] 2. Check the concentration and freshness of the iron reagent.[13] 3. The efficiency of the conversion can depend on the PAC structure. The assay may underestimate total PAC content.[14]
High Blank Reading 1. Presence of native anthocyanins in the sample extract.[1] 2. Contamination of reagents or glassware.1. Measure the absorbance of the sample before heating and subtract this value from the final reading to correct for background anthocyanins. 2. Use high-purity reagents and thoroughly clean all glassware.
Formation of Precipitate 1. Polymerization of reaction products.[13] 2. Low solubility of sample components in the reaction mixture.1. Cool the samples to room temperature before measuring the absorbance. Centrifuge if a precipitate is still present. 2. Ensure the sample is fully dissolved in a compatible solvent before adding the butanol-HCl reagent.
Inaccurate Quantification 1. Use of an inappropriate extraction solvent. 2. Lack of a suitable standard.1. Avoid using acetone in the extraction solvent as it can interfere with the assay.[13] If used, the extract must be dried and redissolved. Adding acetone to the assay reagent itself has been shown to improve quantification.[14][15] 2. Due to the lack of standards, results are often reported as absorbance units or as equivalents of a commercially available standard like cyanidin chloride or a purified PAC fraction from a related source.
Guide 3: General Troubleshooting for Proanthocyanidin Extraction

Effective extraction is a critical first step for accurate quantification. This guide addresses common extraction issues.

Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Yield 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Inadequate sample-to-solvent ratio. 4. Incomplete cell wall disruption for solid samples.1. The optimal solvent depends on the sample matrix and the degree of polymerization of the PACs. Aqueous organic solvents like acetone (e.g., 70%) or ethanol are commonly used.[16] For higher molecular weight PACs, a less polar solvent might be more effective. 2. Optimize extraction time and temperature. Techniques like ultrasonication or microwave-assisted extraction can improve efficiency.[17][18] 3. Ensure a sufficient volume of solvent is used to fully saturate the sample material.[19] 4. Grind solid samples to a fine powder to increase the surface area for extraction.
Co-extraction of Interfering Compounds 1. Non-selective extraction solvent. 2. Presence of pigments, sugars, or other phenolics in the sample.1. Use a more selective solvent system if possible. 2. Perform a purification step after extraction, such as liquid-liquid partitioning or column chromatography (e.g., Sephadex LH-20) to isolate the PAC fraction.[1]
Degradation of Proanthocyanidins 1. Exposure to high temperatures, light, or oxygen during extraction. 2. Presence of degradative enzymes in the sample.1. Perform extractions at low temperatures and protect samples from light. Consider extracting under an inert atmosphere (e.g., nitrogen). 2. Deactivate enzymes by, for example, freeze-drying the sample before extraction or using a blanching step.

Experimental Protocols

Protocol 1: DMAC Assay for Proanthocyanidin Quantification

This protocol is adapted for the quantification of total proanthocyanidins.

Materials:

  • 4-dimethylaminocinnamaldehyde (DMAC)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Proanthocyanidin standard (e.g., procyanidin A2)

  • Sample extracts

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • DMAC Reagent (0.1% w/v): Dissolve 10 mg of DMAC in 10 mL of a solution containing 75% ethanol and 12.5% hydrochloric acid (v/v).[1] Prepare this reagent fresh daily and protect it from light.

Procedure:

  • Prepare a series of standard solutions from the PAC standard (e.g., 20-100 ppm).[1]

  • Pipette 70 µL of the sample extract (or standard/blank) into a microplate well.

  • Add 210 µL of the DMAC reagent to each well.

  • Incubate the plate at room temperature for 25 minutes.[1]

  • Measure the absorbance at 640 nm using a microplate reader.

  • Construct a calibration curve using the standards and determine the PAC concentration in the samples. Express results as mg of standard equivalents per gram of sample material.

Protocol 2: Butanol-HCl Assay for Proanthocyanidin Quantification

This protocol describes the acid-catalyzed depolymerization of proanthocyanidins into anthocyanidins for colorimetric quantification.

Materials:

  • n-Butanol

  • Hydrochloric acid (HCl)

  • Ferric ammonium sulfate (or ferrous sulfate)

  • Sample extracts

  • Spectrophotometer

Reagent Preparation:

  • Butanol-HCl Reagent: Mix 95 mL of n-butanol with 5 mL of concentrated HCl.[1]

  • Iron Reagent: Dissolve 2% (w/v) ferric ammonium sulfate in a 2 N HCl solution.[13]

Procedure:

  • Pipette 1 mL of the sample extract into a test tube.

  • Add 6 mL of the Butanol-HCl reagent.

  • Add 0.2 mL of the Iron reagent.[13]

  • Vortex the mixture.

  • Measure the absorbance at 550 nm (this is the blank reading for pre-existing anthocyanins).

  • Incubate the tubes in a heating block or water bath at 80°C for 50 minutes.[1]

  • Cool the tubes to room temperature.

  • Measure the absorbance again at 550 nm.

  • Calculate the final absorbance by subtracting the initial reading from the post-heating reading.

  • Quantify the PAC content by comparing the absorbance to a standard curve or report in absorbance units.

Visualizations

experimental_workflow_dmac cluster_prep Sample & Standard Preparation cluster_assay DMAC Assay cluster_analysis Data Analysis Sample Extract PACs from Sample Matrix Plate Pipette Samples, Standards & Blanks into Microplate Sample->Plate Standard Prepare Standard Solutions Standard->Plate AddReagent Add DMAC Reagent Plate->AddReagent Incubate Incubate at Room Temperature (25 min) AddReagent->Incubate ReadAbs Measure Absorbance at 640 nm Incubate->ReadAbs Curve Generate Standard Curve ReadAbs->Curve Calculate Calculate PAC Concentration Curve->Calculate

Figure 1: Experimental workflow for the DMAC assay.

troubleshooting_logic cluster_dmac DMAC Assay cluster_butanol Butanol-HCl Assay cluster_extraction Extraction Start Inaccurate PAC Quantification CheckMethod Which method was used? Start->CheckMethod DMAC_Color Issue with color development? CheckMethod->DMAC_Color DMAC Butanol_Color Incomplete reaction? CheckMethod->Butanol_Color Butanol-HCl Extract_Yield Low yield? CheckMethod->Extract_Yield Extraction DMAC_Repro Poor reproducibility? DMAC_Color->DMAC_Repro No DMAC_Over Overestimation? DMAC_Repro->DMAC_Over No Butanol_Blank High blank reading? Butanol_Color->Butanol_Blank No Butanol_Precip Precipitate formed? Butanol_Blank->Butanol_Precip No Extract_Interfere Interference issues? Extract_Yield->Extract_Interfere No

Figure 2: Troubleshooting decision tree for PAC quantification.

References

minimizing interference in Cinnamtannin D2 bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference in bioactivity assays involving Cinnamtannin D2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which assays is it commonly studied?

A1: this compound is a type of proanthocyanidin, specifically a tetramer composed of flavan-3-ol units.[1] It is found in various plants, including species of cinnamon (Cinnamomum) and lingonberry (Vaccinium vitis-idaea).[1][2][3] Based on studies of related proanthocyanidins and cinnamon extracts, this compound is likely to be investigated for its antioxidant, anti-inflammatory, and enzyme-inhibitory activities.[4][5] A specific study has identified this compound as having anti-tyrosinase and antioxidant activity.[6][7]

Q2: What are the common causes of interference in bioactivity assays with this compound?

A2: As a polyphenol, this compound can cause assay interference through several mechanisms:

  • Compound Aggregation: Proanthocyanidins can form aggregates in assay buffers, leading to non-specific inhibition of enzymes or disruption of protein-protein interactions. This is a major source of false-positive results in high-throughput screening.

  • Redox Activity: The inherent antioxidant properties of this compound can interfere with assays that rely on redox-sensitive reporters or involve reactive oxygen species (ROS).

  • Protein Precipitation: Tannins are known to bind and precipitate proteins, which can nonspecifically inhibit enzyme activity.

  • Colorimetric and Fluorometric Interference: this compound may have inherent color or fluorescence that can interfere with absorbance or fluorescence-based readouts.

Q3: How can I prevent this compound aggregation in my assay?

A3: To prevent compound aggregation, it is recommended to include a non-ionic detergent, such as Triton X-100 (typically at 0.01% v/v), in your assay buffer. It is also advisable to check for concentration-dependent effects that may indicate aggregation is occurring at higher concentrations.

Q4: My results with this compound are not reproducible. What could be the cause?

A4: Lack of reproducibility can stem from several factors:

  • Compound Stability: Proanthocyanidins can be unstable and susceptible to oxidation, especially in certain buffers and pH conditions. Ensure proper storage of stock solutions (e.g., at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.

  • Assay Conditions: Variations in incubation time, temperature, and buffer composition can affect the activity and stability of this compound.

  • Interference: As mentioned in Q2, various interference mechanisms can lead to inconsistent results. It is crucial to run appropriate controls to identify and mitigate these interferences.

Q5: Are there any known signaling pathways affected by this compound?

A5: While specific signaling pathways for this compound are not well-documented, studies on cinnamon extracts and related proanthocyanidins suggest potential modulation of inflammatory pathways. For instance, cinnamon extracts have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[3][8] Cinnamtannin B-1, a related compound, has also been shown to inhibit NF-κB signaling.[4]

Troubleshooting Guides

Problem 1: High background signal or false positives in an enzyme inhibition assay.
  • Possible Cause: Compound aggregation leading to non-specific enzyme inhibition.

  • Troubleshooting Steps:

    • Add Detergent: Include 0.01% (v/v) Triton X-100 in the assay buffer to disrupt aggregate formation.

    • Vary Incubation Time: Shorten the pre-incubation time of this compound with the enzyme to minimize time for aggregation to occur.

    • Counter-Screen: Test this compound in a counter-assay using an unrelated enzyme to check for non-specific inhibition.

    • Check for Precipitates: Visually inspect the assay wells for any signs of precipitation after adding this compound.

Problem 2: Inconsistent results in a cell-based antioxidant assay (e.g., DCFH-DA).
  • Possible Cause: Direct interaction of this compound with the assay dye or pro-oxidant effects at high concentrations.

  • Troubleshooting Steps:

    • Cell-Free Control: Run a control experiment without cells to see if this compound directly quenches the fluorescence of the oxidized dye.

    • Alternative Assay: Use an alternative antioxidant assay with a different mechanism, such as measuring the expression of antioxidant enzymes (e.g., SOD, catalase) via qPCR or Western blot.

    • Dose-Response Curve: Perform a wide dose-response curve to identify if high concentrations of this compound are causing cytotoxicity or pro-oxidant effects.

Problem 3: Unexpected results in an anti-inflammatory assay measuring nitric oxide (NO) production.
  • Possible Cause: this compound interfering with the Griess reagent used to detect nitrite (a proxy for NO).

  • Troubleshooting Steps:

    • Griess Reagent Control: In a cell-free system, mix this compound with a known concentration of sodium nitrite and the Griess reagent to see if it alters the colorimetric reading.

    • Measure iNOS Expression: Instead of measuring NO directly, assess the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for its production, at the mRNA (qPCR) or protein (Western blot) level.[9]

    • Upstream Signaling: Investigate the effect of this compound on upstream inflammatory signaling pathways, such as NF-κB activation (e.g., by measuring phosphorylation of p65).[8]

Quantitative Data

Specific quantitative bioactivity data for purified this compound is limited in the current literature. The table below summarizes data for cinnamon extracts and related compounds in relevant bioactivity assays to provide an indication of expected potency.

Compound/ExtractAssayTarget/SystemIC50 ValueReference
Cinnamon Bark Extract (Methanol)α-Glucosidase InhibitionYeast α-glucosidase5.83 µg/ml[10]
Cinnamon Bark Extract (Methanol)α-Glucosidase InhibitionRat intestinal α-glucosidase670 µg/ml[10]
Cinnamon Bark Extract (Ethanol)DPPH Radical ScavengingDPPH0.072 mg/mL[11]
Cinnamic AldehydeNitric Oxide ProductionLPS-stimulated RAW264.7 cells>50 µM[8]
Cyanidinα-Glucosidase Inhibitionα-glucosidase5.293 x 10⁻³ mM[12]

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is adapted from standard methods for assessing the free radical scavenging activity of natural compounds.[11][13]

  • Reagent Preparation:

    • Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of this compound in methanol.

    • Ascorbic acid or gallic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

α-Glucosidase Inhibition Assay (Anti-diabetic Activity)

This protocol is based on methods for screening α-glucosidase inhibitors.[14][15][16]

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (e.g., 100 mM, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare a series of dilutions of this compound in the buffer. Acarbose is a suitable positive control.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate 50 µL of each this compound dilution with 50 µL of the α-glucosidase solution at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway Diagrams

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates (Degradation) NF_kB NF-κB (p65/p50) Nucleus Nucleus NF_kB->Nucleus Translocation iNOS iNOS TNF_alpha TNF-α CinnamtanninD2 This compound CinnamtanninD2->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

Assay_Troubleshooting_Workflow start Start: Unexpected Bioactivity (e.g., high hit rate) check_aggregation Is compound aggregation a possibility? start->check_aggregation add_detergent Add 0.01% Triton X-100 to assay buffer check_aggregation->add_detergent Yes check_direct_interference Is direct assay interference (color, fluorescence) possible? check_aggregation->check_direct_interference No rerun_assay Re-run assay add_detergent->rerun_assay activity_lost Activity lost? rerun_assay->activity_lost aggregation_likely Conclusion: Initial activity was likely due to aggregation activity_lost->aggregation_likely Yes activity_lost->check_direct_interference No run_controls Run cell-free/enzyme-free controls with compound check_direct_interference->run_controls Yes interference_detected Interference detected? run_controls->interference_detected change_assay Change assay readout (e.g., absorbance to fluorescence) or use orthogonal assay interference_detected->change_assay Yes interference_unlikely Conclusion: Direct interference is unlikely interference_detected->interference_unlikely No change_assay->rerun_assay true_activity Conclusion: Activity is likely genuine. Proceed with further validation. interference_unlikely->true_activity

Caption: Workflow for troubleshooting potential assay interference.

References

Technical Support Center: Optimization of HPLC Parameters for Cinnamtannin D2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Cinnamtannin D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions related to the chromatographic analysis of this A-type proanthocyanidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is an A-type proanthocyanidin tetramer found in cinnamon and other plant sources. Proanthocyanidins are a class of polyphenols known for their antioxidant and various health-promoting properties. Accurate and reliable analysis of this compound is crucial for quality control of herbal medicines, dietary supplements, and for research into its pharmacological activities.

Q2: What are the main challenges in the HPLC analysis of this compound?

The analysis of this compound and other proanthocyanidins by HPLC can be challenging due to their complex structure, the presence of multiple isomers, and their tendency to co-elute with other similar compounds.[1][2] Key challenges include achieving adequate resolution from other proanthocyanidins, preventing peak tailing, and ensuring method robustness. Due to their high polarity, larger proanthocyanidins (polymers with a degree of polymerization greater than four) can be difficult to identify using traditional reversed-phase HPLC.[1]

Q3: Which type of HPLC column is best suited for this compound analysis?

Both reversed-phase (C18) and normal-phase/hydrophilic interaction liquid chromatography (HILIC) columns have been used for the analysis of proanthocyanidins.

  • Reversed-Phase (RP) C18 columns are commonly used for the separation of smaller proanthocyanidin oligomers.[3][4]

  • Normal-Phase (NP) and HILIC columns can be effective for separating proanthocyanidins based on their degree of polymerization, which is particularly useful for complex mixtures.[1][5][6] HILIC is a popular technique for the separation of these compounds.[1][5]

The choice of column will depend on the specific sample matrix and the analytical goals.

Q4: What is a typical mobile phase for this compound analysis?

A typical mobile phase for the analysis of proanthocyanidins on a reversed-phase column is a gradient of an acidified aqueous solvent and an organic solvent. Common components include:

  • Aqueous Phase (Solvent A): Water with a small percentage of acid (e.g., 0.1-1% acetic acid or formic acid) to improve peak shape and resolution.[3]

  • Organic Phase (Solvent B): Acetonitrile or methanol.[3]

For HILIC separations, the mobile phase typically consists of a high concentration of organic solvent with a small amount of aqueous modifier.[1]

Q5: What detection wavelength is recommended for this compound?

Proanthocyanidins, including this compound, typically exhibit maximum UV absorbance around 280 nm .[1][4] Therefore, a UV detector set to this wavelength is commonly used for their analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPossible CausesSuggested Solutions
Poor Peak Resolution / Co-elution Inappropriate mobile phase gradient.Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect column chemistry.Consider using a different column. For proanthocyanidins, a HILIC or a different C18 phase might provide better selectivity.[1][5]
Column aging or contamination.Flush the column with a strong solvent or replace it if performance does not improve.
Peak Tailing Active sites on the silica backbone of the column.Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol interactions.
Column overload.Reduce the injection volume or the concentration of the sample.
Extracolumn dead volume.Check and minimize the length and diameter of tubing between the injector, column, and detector.
Low Signal Intensity / Poor Sensitivity Low concentration of this compound in the sample.Concentrate the sample or use a more sensitive detector, such as a mass spectrometer (MS).
Inappropriate detection wavelength.Ensure the detector is set to the λmax of this compound (around 280 nm).[1][4]
Degradation of the analyte.Prepare fresh samples and standards. Store them protected from light and at a low temperature.
Irreproducible Retention Times Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase. Use a binary or quaternary pump with accurate gradient delivery.
Temperature variations.Use a column oven to maintain a constant temperature.[1]
Column equilibration is insufficient.Equilibrate the column with the initial mobile phase for a sufficient time before each injection.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use high-purity solvents and flush the system and detector cell.
Air bubbles in the system.Degas the mobile phase thoroughly.
Leaks in the system.Check all fittings for leaks.

Data Presentation

Table 1: Example HPLC Parameters for Proanthocyanidin Analysis
ParameterMethod 1 (Reversed-Phase)Method 2 (HILIC)[1]
Column Eclipse XDB-C18 (250 mm × 4.6 mm, 5.0 μm)[3]X5H HILIC (250 mm × 4.6 mm, 5.0 μm)
Mobile Phase A Water with 1% acetic acid[3]Acetic acid/acetonitrile (0.1/99.9, v/v)
Mobile Phase B Methanol with 1% acetic acid[3]Acetic acid/water/methanol (0.1/3/96.9, v/v/v)
Gradient Linear gradient from 5% to 40% B over 55 minutes[3]0-3 min, 7% B; 3-15 min, 7-23% B; 15-70 min, 23-65% B; 70-85 min, 65-100% B
Flow Rate 1.0 mL/min[3]0.5 mL/min
Column Temperature 30 °C[3]28 °C
Detection UV at 280 nm[3]UV at 280 nm
Injection Volume Not specified10 µL

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound (General Protocol)

This protocol is a general guideline based on common practices for proanthocyanidin analysis and should be optimized for your specific instrumentation and sample matrix.

1. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution. Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Sample Preparation (from Cinnamon Bark):

    • Grind the dried cinnamon bark to a fine powder.

    • Extract the powder with a suitable solvent (e.g., 70% acetone or 80% methanol) using ultrasonication or maceration.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (starting point for optimization):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-40 min: 5% to 30% B

    • 40-45 min: 30% to 90% B

    • 45-50 min: 90% B

    • 50-55 min: 90% to 5% B

    • 55-60 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Solvent & Prepare Dilutions Standard->Dissolve_Standard Inject Inject Standard/Sample Dissolve_Standard->Inject Sample Grind Cinnamon Bark Extract Extract with Solvent Sample->Extract Filter Filter Extract Extract->Filter Filter->Inject HPLC_System HPLC System with C18 Column Set_Parameters Set Gradient, Flow Rate, Temp., Wavelength HPLC_System->Set_Parameters Set_Parameters->Inject Elution Chromatographic Separation Inject->Elution Detect UV Detection at 280 nm Elution->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peak by Retention Time Chromatogram->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Tree Problem Chromatographic Problem Peak_Shape Poor Peak Shape? Problem->Peak_Shape Is it peak shape? Retention Inconsistent Retention Time? Problem->Retention Is it retention time? Resolution Poor Resolution? Problem->Resolution Is it resolution? Tailing Tailing? Peak_Shape->Tailing Yes Fronting Fronting? Peak_Shape->Fronting No, fronting? Sol_Tailing1 Add Acid to Mobile Phase Tailing->Sol_Tailing1 Yes Sol_Tailing2 Reduce Sample Load Tailing->Sol_Tailing2 Yes Sol_Fronting Decrease Injection Volume Fronting->Sol_Fronting Yes Sol_Retention1 Check Pump & Mobile Phase Retention->Sol_Retention1 Yes Sol_Retention2 Use Column Oven Retention->Sol_Retention2 Yes Sol_Resolution1 Optimize Gradient Resolution->Sol_Resolution1 Yes Sol_Resolution2 Try Different Column Resolution->Sol_Resolution2 Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

preventing Cinnamtannin D2 oxidation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Cinnamtannin D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants, including cinnamon species.[1] Its structure contains multiple phenol groups, which are susceptible to oxidation, especially in the presence of oxygen, light, high temperatures, and certain enzymes. This oxidation can lead to the degradation of the compound and a loss of its biological activity.

Q2: What are the visible signs of this compound oxidation in my extract?

A2: A common sign of polyphenol oxidation is a change in the color of the extraction solution, often turning from a lighter shade to a darker brown or reddish-brown. You may also observe the formation of precipitates as the oxidized compounds polymerize and become less soluble.

Q3: Can I use a standard polyphenol extraction protocol for this compound?

A3: While general polyphenol extraction protocols provide a good starting point, they may need to be optimized to specifically prevent the oxidation of this compound. Key factors to consider and modify include the choice of solvent, temperature, pH, and the use of antioxidants.

Q4: What is the role of ascorbic acid in preventing oxidation?

A4: Ascorbic acid (Vitamin C) is a widely used antioxidant in polyphenol extraction.[2][3] It acts as a reducing agent, preferentially getting oxidized over the target compound, thereby protecting this compound from degradation.[4][5]

Q5: How can I confirm that my extracted sample contains intact this compound and not its oxidation products?

A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector are essential.[6] By comparing the chromatogram of your sample to that of a pure this compound standard, you can identify and quantify the intact compound. The presence of additional peaks or a decrease in the main this compound peak can indicate oxidation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Brown discoloration of the extract Oxidation of this compound.- Add an antioxidant like ascorbic acid or metabisulfite to the extraction solvent.- Work under an inert atmosphere (e.g., nitrogen or argon).- Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.
Low yield of this compound - Inefficient extraction.- Degradation due to oxidation or high temperature.- Optimize the solvent system (e.g., ethanol/water or acetone/water mixtures).- Maintain a low extraction temperature (e.g., 4-25°C).- Ensure the pH of the extraction solvent is slightly acidic (pH 4-6).
Precipitate formation in the extract Polymerization of oxidized this compound.- Centrifuge or filter the extract to remove the precipitate.- Implement preventative measures against oxidation as described above.
Inconsistent results between batches Variations in extraction conditions.- Standardize all extraction parameters: solvent composition, temperature, time, pH, and sample-to-solvent ratio.- Ensure the plant material is of consistent quality and stored properly.

Experimental Protocol: Optimized Extraction of this compound with Oxidation Prevention

This protocol provides a detailed methodology for extracting this compound while minimizing oxidative degradation.

Materials:

  • Plant material containing this compound (e.g., cinnamon bark)

  • Extraction Solvent: 70% Acetone (v/v) in deionized water

  • Antioxidant: L-Ascorbic acid

  • pH adjustment: Formic acid or acetic acid

  • Inert gas (Nitrogen or Argon)

  • Amber glassware (beakers, flasks)

  • Homogenizer or blender

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Sample Preparation:

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent Preparation:

    • Prepare a 70% acetone solution in deionized water.

    • Add 0.1% (w/v) L-Ascorbic acid to the solvent mixture.

    • Adjust the pH of the solvent to 4.0-5.0 using formic acid or acetic acid.

    • Degas the solvent by bubbling with nitrogen or argon for 15-20 minutes.

  • Extraction:

    • Combine the powdered plant material with the prepared extraction solvent in an amber flask at a solid-to-liquid ratio of 1:10 (w/v).

    • Blanket the headspace of the flask with nitrogen or argon.

    • Seal the flask and agitate on a shaker at a controlled low temperature (e.g., 20-25°C) for 2-4 hours, protected from light.

  • Solid-Liquid Separation:

    • Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C to pellet the solid material.

    • Carefully decant the supernatant (the extract).

  • Solvent Removal:

    • Concentrate the extract using a rotary evaporator at a low temperature (<40°C) to remove the acetone.

  • Purification (Optional):

    • The aqueous extract can be further purified using liquid-liquid partitioning with ethyl acetate or by column chromatography on Sephadex LH-20.

  • Lyophilization:

    • Freeze the concentrated aqueous extract and lyophilize (freeze-dry) to obtain a stable powder of crude this compound extract.

  • Storage:

    • Store the final extract in an airtight, amber container at -20°C under an inert atmosphere.

Visualizations

Cinnamtannin_D2_Structure cluster_A Flavan-3-ol Unit A cluster_B Flavan-3-ol Unit B cluster_C Flavan-3-ol Unit C cluster_D Flavan-3-ol Unit D A Phenolic Rings (Oxidation Sites) B Phenolic Rings (Oxidation Sites) A->B Interflavan Bond C Phenolic Rings (Oxidation Sites) B->C Interflavan Bond D Phenolic Rings (Oxidation Sites) C->D Interflavan Bond

Caption: Simplified structure of this compound highlighting the phenolic rings as primary oxidation sites.

Extraction_Workflow start Plant Material solvent Prepare Extraction Solvent (70% Acetone, 0.1% Ascorbic Acid, pH 4-5) start->solvent extraction Extraction (Low Temp, Dark, Inert Atmosphere) start->extraction solvent->extraction separation Centrifugation / Filtration extraction->separation concentration Rotary Evaporation (<40°C) separation->concentration purification Optional: Column Chromatography concentration->purification lyophilization Freeze-Drying concentration->lyophilization Direct purification->lyophilization storage Store at -20°C (Inert Atmosphere, Dark) lyophilization->storage

Caption: Optimized workflow for this compound extraction designed to minimize oxidation.

References

dealing with the lack of Cinnamtannin D2 commercial standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and answers to frequently asked questions for researchers dealing with the lack of commercially available Cinnamtannin D2 standards.

Frequently Asked Questions (FAQs)

Q1: I cannot find a reliable commercial source for this compound. Why is this, and what are my options?

A1: While some specialized chemical suppliers may list this compound, its availability can be inconsistent, with challenges related to high cost, low stock, and unverified purity. This compound is a complex A-type proanthocyanidin trimer, making its synthesis and purification difficult and expensive.

Your primary options are:

  • Isolate and purify an in-house reference standard: This is the most rigorous approach and involves extracting and purifying this compound from a natural source, typically cinnamon bark.

  • Use an alternative, structurally related standard for semi-quantification: This is a more practical approach for routine analysis where a high degree of accuracy is not essential.

  • Employ a label-free mass spectrometry-based quantification method: This advanced technique allows for relative or semi-absolute quantification without a dedicated standard.

Q2: Which cinnamon species is the best source for isolating this compound?

A2: Cinnamomum burmannii (Indonesian cinnamon) is reported to be a rich source of A-type proanthocyanidins, including this compound.[1][2][3] Other species like Cinnamomum verum (Ceylon cinnamon) tend to contain more B-type proanthocyanidins.[3]

Q3: What is the principle behind using a related compound as a standard for quantification?

A3: This method, often called "comparative quantification," assumes that the detector response (e.g., UV absorbance at a specific wavelength) is similar for structurally related compounds. For this compound, common surrogate standards include (+)-catechin or (-)-epicatechin, which are the monomeric building blocks of proanthocyanidins. The results are then reported as "catechin equivalents." This provides a reasonable estimate of the concentration but is less accurate than using a pure this compound standard due to differences in molar extinction coefficients.[4]

Q4: What are the main challenges in quantifying this compound without a standard using LC-MS?

A4: The primary challenge is the difference in ionization efficiency between this compound and any surrogate standard used. Different molecules will produce varying signal intensities in the mass spectrometer for the same molar concentration. Label-free quantification methods attempt to address this but require highly controlled experimental conditions and sophisticated data analysis to ensure reproducibility.[5][6]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low Yield of this compound during Isolation 1. Incorrect cinnamon species used.2. Inefficient extraction solvent or method.3. Degradation of the compound during processing.1. Ensure you are using Cinnamomum burmannii bark for higher yields of A-type proanthocyanidins.[1][3]2. Use a solvent like 96% ethanol for maceration, which has shown good tannin extraction yields (33-43%).[7][8]3. Avoid excessive heat and light exposure. Conduct purification steps promptly after extraction.
Poor Resolution of Proanthocyanidins on HPLC 1. Inappropriate column chemistry.2. Suboptimal mobile phase composition.3. Co-elution of different proanthocyanidin oligomers.1. Use a normal-phase silica or diol column for better separation of proanthocyanidin oligomers by their degree of polymerization.[5]2. Employ a ternary mobile phase, for example, a gradient of methanol into dichloromethane with a constant percentage of aqueous acetic acid.[5]3. Optimize the gradient to improve the separation between dimers, trimers (like this compound), and tetramers.
Inconsistent Quantification Results 1. Variability in the purity of the in-house standard.2. Degradation of the standard or sample over time.3. Matrix effects in LC-MS analysis.1. Thoroughly characterize your isolated in-house standard using HPLC, MS, and NMR to confirm purity.2. Store standards and extracts at -20°C or below and prepare fresh working solutions daily.3. Perform a matrix effect study by spiking a known amount of a related standard into your sample matrix to assess ion suppression or enhancement.
No Signal or Weak Signal in LC-MS 1. Incorrect mass-to-charge ratio (m/z) being monitored.2. Suboptimal ionization source parameters.1. For this compound (an A-type trimer), monitor for the ion at m/z 865 in negative ion mode. Also look for related oligomers like tetramers (m/z 1153).[2][3]2. Optimize source parameters such as capillary voltage, gas temperature, and nebulizer pressure to enhance the signal for proanthocyanidins.

Quantitative Data Summary

Table 1: Composition and Yield of Tannins from Cinnamomum burmannii

ParameterValueReference(s)
Total Proanthocyanidin Content~23.2% of extract[1]
(Epi)catechin Content~3.6% of extract[1]
Tannin Extraction Yield (96% Ethanol)33% - 43%[7][8]

Table 2: Key Mass Spectrometry Ions for A-Type Proanthocyanidins

Proanthocyanidin OligomerMolecular WeightExpected m/z (Negative Ion Mode, [M-H]⁻)Reference(s)
Trimer (e.g., this compound)~866 g/mol 865[2][3]
Tetramer~1154 g/mol 1153[2][3]
Pentamer~1442 g/mol 1441[2]

Experimental Protocols

Protocol 1: Isolation of an In-House this compound Reference Standard

This protocol describes a general procedure for the extraction and purification of A-type proanthocyanidins from Cinnamomum burmannii bark.

1. Extraction: a. Grind dried C. burmannii bark into a coarse powder. b. Macerate the powder in 96% ethanol (1:15 solid-to-solvent ratio, w/v) for 48 hours at room temperature with occasional agitation.[7][8] c. Filter the mixture and concentrate the ethanol extract under reduced pressure at <40°C to obtain a crude extract.

2. Solvent Partitioning: a. Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate. b. Collect the ethyl acetate fraction, which will be enriched with proanthocyanidins, and evaporate the solvent.

3. Chromatographic Purification (Sephadex LH-20): a. Prepare a column with Sephadex LH-20 resin, equilibrated with methanol. Sephadex LH-20 separates molecules based on size and is effective for proanthocyanidin fractionation.[9][10] b. Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and load it onto the column. c. Elute the column with a stepwise gradient of methanol-water or acetone-water mixtures, starting with a lower organic solvent concentration.[9][11] d. Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC-DAD at 280 nm. e. Combine fractions containing compounds with the retention time and UV spectrum characteristic of proanthocyanidin trimers.

4. Characterization: a. Analyze the purified fraction using LC-MS to confirm the presence of the target ion (m/z 865).[2][3] b. If possible, perform NMR spectroscopy to confirm the structure of this compound.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis & Final Product s1 Grind C. burmannii Bark s2 Macerate in 96% Ethanol s1->s2 s3 Concentrate Extract s2->s3 s4 Partition with Ethyl Acetate s3->s4 p1 Prepare Sephadex LH-20 Column s4->p1 Enriched Extract p2 Load Ethyl Acetate Fraction p1->p2 p3 Elute with Solvent Gradient p2->p3 p4 Monitor & Collect Fractions p3->p4 a1 Combine Trimer-Rich Fractions p4->a1 a2 LC-MS Analysis (m/z 865) a1->a2 a3 NMR for Structure Confirmation a2->a3 a4 In-House Reference Standard a3->a4

Protocol 2: Semi-Quantification by HPLC-DAD using a Surrogate Standard

This protocol outlines a method for estimating the concentration of this compound using (+)-catechin as an external standard.

1. Standard Preparation: a. Prepare a stock solution of (+)-catechin (e.g., 1 mg/mL) in methanol. b. Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation: a. Prepare your cinnamon extract at a known concentration in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC-DAD Conditions: a. Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm). b. Mobile Phase: A gradient of methanol and 0.4% aqueous phosphoric acid.[12] c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: 280 nm (characteristic absorbance for proanthocyanidins).[12][13] e. Column Temperature: 30°C.

4. Analysis: a. Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). b. Inject the sample extract. c. Identify the peak corresponding to this compound based on its expected retention time (it will elute later than dimers and monomers). d. Calculate the concentration of this compound in the sample using the calibration curve from the catechin standard. e. Report the result as "µg of catechin equivalents per mg of extract."

G cluster_prep Preparation cluster_hplc HPLC-DAD Analysis cluster_quant Quantification prep1 Prepare Catechin Calibration Curve hplc1 Inject Standards & Sample prep1->hplc1 prep2 Prepare Filtered Sample Extract prep2->hplc1 hplc2 Separate on C18 Column hplc1->hplc2 hplc3 Detect at 280 nm hplc2->hplc3 quant1 Identify this compound Peak hplc3->quant1 quant2 Calculate Concentration from Catechin Curve quant1->quant2 quant3 Report as 'Catechin Equivalents' quant2->quant3

Signaling Pathways

Proanthocyanidins, including A-type oligomers like this compound, are known to modulate several key signaling pathways related to their antioxidant, anti-inflammatory, and antihyperglycemic effects.

Antioxidant Response Pathway (Nrf2/ARE)

Proanthocyanidins can activate the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress.[1] They promote the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the DNA. This induces the transcription of protective enzymes like Heme Oxygenase-1 (HO-1).

G CD2 This compound (Proanthocyanidins) Keap1 Keap1 CD2->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 ubiquitination & degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binding Genes Transcription of Antioxidant Genes (e.g., HO-1) ARE->Genes activation Defense Cellular Protection (Antioxidant Effect) Genes->Defense

Insulin Signaling Pathway (PI3K/Akt)

Proanthocyanidins may enhance insulin sensitivity by positively modulating the PI3K/Akt signaling pathway.[4] This pathway is crucial for glucose uptake into cells via the translocation of GLUT4 transporters to the cell membrane.

G CD2 This compound (Proanthocyanidins) IR Insulin Receptor CD2->IR enhances sensitivity IRS IRS-1 IR->IRS phosphorylation PI3K PI3K IRS->PI3K activation Akt Akt PI3K->Akt activation GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Inflammatory Pathway (NF-κB)

Proanthocyanidins can exert anti-inflammatory effects by inhibiting the NF-κB pathway.[3] They can prevent the degradation of IκB-α, which keeps the NF-κB complex inactive in the cytoplasm, thereby blocking the transcription of pro-inflammatory cytokines.

G cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK CD2 This compound (Proanthocyanidins) CD2->IKK inhibition IκBα IκB-α IKK->IκBα phosphorylation & degradation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc translocation Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFκB_nuc->Genes activation Inflammation Inflammation Genes->Inflammation

References

addressing matrix effects in Cinnamtannin D2 mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address matrix effects in the mass spectrometry analysis of Cinnamtannin D2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can lead to either ion suppression or enhancement, resulting in poor accuracy, imprecision, and unreliable quantification. For complex polyphenols like this compound, common interfering substances include phospholipids, salts, and other endogenous molecules that can compete for ionization or form adducts.

Q2: My this compound signal is inconsistent or shows poor recovery. Could this be a matrix effect?

A2: Yes, inconsistent signal intensity and low recovery are classic indicators of matrix effects. To confirm this, you can perform a post-extraction addition experiment. In this procedure, you compare the signal of an analyte in a clean solution to the signal of the same analyte spiked into a blank matrix extract that has already gone through the entire sample preparation process. A significant difference between these signals points to the presence of matrix effects.

Q3: What are the primary sources of matrix effects in bioanalytical samples for this compound?

A3: The most common sources of matrix effects in biological samples are phospholipids from cell membranes and proteins. For plant-based matrices, pigments like chlorophyll and other polyphenolic compounds can also interfere with this compound analysis. The specific composition of the matrix will determine the extent and nature of the interference.

Troubleshooting Guide

Issue 1: Significant Ion Suppression Detected

If you have confirmed ion suppression using a post-extraction addition experiment, consider the following troubleshooting steps, outlined in the workflow below.

G cluster_Start Start cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_End Verification start Ion Suppression Suspected (e.g., low recovery, poor reproducibility) diag Perform Post-Extraction Addition Experiment start->diag result Significant Signal Suppression Confirmed? diag->result prep Optimize Sample Preparation - SPE (e.g., Oasis HLB) - LLE (e.g., Ethyl Acetate) - Protein Precipitation (ACN) result->prep Yes end Re-evaluate Matrix Effect Analysis Validated result->end No chrom Modify Chromatography - Gradient Optimization - Different Stationary Phase - UHPLC for better resolution prep->chrom ms Adjust MS Parameters - Change Ionization Source (APCI) - Optimize Source Parameters chrom->ms is Use Stable Isotope-Labeled Internal Standard (SIL-IS) ms->is is->end

A workflow for troubleshooting and mitigating ion suppression.

1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

  • Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples. Polymeric reversed-phase cartridges, such as Oasis HLB, are often suitable for extracting polyphenols like this compound from aqueous matrices.
  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from more polar interfering compounds. Solvents like ethyl acetate are commonly used.
  • Protein Precipitation (PPT): While a simpler method, PPT is often less clean. Acetonitrile is frequently used for PPT, but it may not remove all interfering phospholipids.

2. Modify Chromatographic Conditions: If sample preparation is insufficient, altering the liquid chromatography (LC) method can help separate this compound from co-eluting matrix components.

  • Gradient Optimization: A shallower gradient can improve the resolution between the analyte and interfering peaks.
  • Change Stationary Phase: Switching to a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) may resolve the co-elution.
  • Ultra-High-Performance Liquid Chromatography (UHPLC): The higher efficiency of UHPLC systems can significantly improve peak resolution and reduce the impact of co-eluting interferences.

3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it co-elutes with this compound and has nearly identical chemical properties, it will experience the same degree of ion suppression or enhancement. This allows for accurate quantification by normalizing the analyte response to the internal standard response.

4. Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, testing APCI may provide a more robust signal in the presence of matrix components.

Issue 2: Choosing the Right Sample Preparation Technique

The choice of sample preparation is critical and depends on the sample matrix and required sensitivity.

G cluster_Input Input cluster_Methods Sample Preparation Methods cluster_Decision Decision Factors cluster_Output Output sample Biological Sample (e.g., Plasma, Urine) ppt Protein Precipitation (PPT) - Quick & Simple - Less Clean sample->ppt lle Liquid-Liquid Extraction (LLE) - Good for Polarity Differences - Can be Labor Intensive sample->lle spe Solid-Phase Extraction (SPE) - Highly Selective & Clean - Method Development Required sample->spe factors Select Based On: - Matrix Complexity - Required Sensitivity - Throughput Needs ppt->factors lle->factors spe->factors output Clean Extract for LC-MS Analysis factors->output

A decision guide for selecting a sample preparation method.

Comparison of Common Sample Preparation Techniques for this compound

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or acid.Fast, simple, and inexpensive.Less effective at removing phospholipids and other endogenous interferences; can lead to significant matrix effects.High-throughput screening where speed is prioritized over ultimate cleanliness.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like ethyl acetate).Can provide a cleaner extract than PPT by separating based on polarity.Can be labor-intensive, may require large volumes of organic solvent, and emulsion formation can be an issue.Samples where this compound has significantly different polarity from the major interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Provides the cleanest extracts, high recovery, and can concentrate the analyte.Requires method development, can be more time-consuming, and is more expensive per sample.Assays requiring high sensitivity and accuracy, especially with complex matrices like plasma.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is adapted for polyphenolic compounds and is a good starting point for method development.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 2% phosphoric acid in water.

    • Vortex for 30 seconds. This step helps to disrupt protein binding.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg, 1 mL).

    • Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Load at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second wash with 1 mL of 20% methanol in water can be added to remove less polar interferences if needed.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol. A second elution may be performed to ensure full recovery.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Cinnamtannin D2 and Cinnamtannin B1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannins, a class of A-type proanthocyanidins, have garnered significant interest in the scientific community for their diverse and potent biological activities. Among these, Cinnamtannin B1, primarily isolated from Cinnamomum species, has been extensively studied, revealing a range of therapeutic potentials. In contrast, Cinnamtannin D2, found in sources such as lingonberry (Vaccinium vitis-idaea) and Cinnamomum sieboldii, remains less characterized. This guide provides a comprehensive comparison of the known biological activities of this compound and Cinnamtannin B1, supported by available experimental data, to aid researchers in navigating the therapeutic landscapes of these natural compounds.

Comparative Overview of Biological Activities

While direct comparative studies between this compound and Cinnamtannin B1 are limited, an analysis of their individual activities, and those of the extracts they are found in, provides valuable insights. Cinnamtannin B1 has demonstrated robust antioxidant, anti-inflammatory, and anti-cancer properties. Although specific data for purified this compound is scarce, studies on proanthocyanidin-rich fractions from Vaccinium vitis-idaea, where this compound is a constituent, indicate potent antioxidant and anticancer effects.

Table 1: Summary of Key Biological Activities
Biological ActivityThis compound (inferred from extracts)Cinnamtannin B1
Antioxidant Activity Strong radical scavenging activity reported for Vaccinium vitis-idaea proanthocyanidin fractions.[1]Potent free radical scavenger, shown to be more effective than vitamins C and E in some assays.
Anti-inflammatory Activity Lingonberry proanthocyanidins inhibit LPS-induced NO production.Inhibits key inflammatory mediators and signaling pathways.
Anticancer Activity Proanthocyanidin fractions from Vaccinium vitis-idaea reduce the viability of various cancer cell lines.[1]Induces apoptosis and cell cycle arrest in colon cancer cells with minimal toxicity to normal cells.
Anti-platelet Aggregation Not extensively studied.Inhibits platelet aggregation, suggesting antithrombotic potential.

In-Depth Analysis of Biological Activities

Antioxidant Activity

This compound , as a component of lingonberry proanthocyanidins, contributes to the high antioxidant capacity of these extracts.[3][1] Fractions rich in proanthocyanidins from Vaccinium vitis-idaea have demonstrated significant radical scavenging and reducing activities.[1]

Anti-inflammatory Activity

Cinnamtannin B1 exerts its anti-inflammatory effects by modulating key signaling pathways. Research on cinnamon extracts, where Cinnamtannin B1 is a major component, has shown inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines.

Anticancer Activity

Cinnamtannin B1 has been shown to selectively induce apoptosis in colon cancer cells while exhibiting minimal cytotoxicity towards normal colon cells. It can modulate the expression of key proteins involved in cell survival and apoptosis.

Proanthocyanidin-rich fractions from Vaccinium vitis-idaea , containing This compound , have demonstrated significant anticancer activity against human clear cell renal cell carcinoma, human colon adenocarcinoma, and human malignant melanoma cell lines.[1] The activity was correlated with the proanthocyanidin content of the fractions.[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.

Protocol:

  • Prepare a stock solution of the test compound (e.g., Cinnamtannin B1 or D2) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Add varying concentrations of the test compound to the wells. A control well should contain only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution Mix Mix DPPH and Test Compound DPPH->Mix Sample Test Compound Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate

Workflow for the DPPH antioxidant assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (Cinnamtannin B1 or D2) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_measurement Data Acquisition Seed Seed Cells Treat Treat with Cinnamtannin Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (2-4h, 37°C) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Cell Viability Read_Absorbance->Analyze

Workflow for the MTT cell viability assay.
Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the inhibition of nitric oxide production in cells, typically macrophages stimulated with lipopolysaccharide (LPS), as an indicator of anti-inflammatory activity.

Protocol:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions, which react with nitrite to form a colored azo compound.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite is proportional to the NO produced by the cells. The inhibitory effect of the compound is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

NO_Assay_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> L-Citrulline Cinnamtannin Cinnamtannin (B1 or D2) Cinnamtannin->IKK Inhibition Cinnamtannin->NFkB Inhibition

Signaling pathway of LPS-induced NO production and potential inhibition by cinnamtannins.

Conclusion

Cinnamtannin B1 is a well-characterized proanthocyanidin with significant antioxidant, anti-inflammatory, and anticancer activities. While direct evidence for the biological activities of this compound is still emerging, studies on extracts from its natural sources strongly suggest that it possesses similar potent bioactivities. Further research focusing on the isolation and characterization of this compound is crucial to fully elucidate its therapeutic potential and to enable direct comparisons with Cinnamtannin B1. This will undoubtedly open new avenues for the development of novel therapeutic agents from natural sources.

References

A Comparative Analysis of Cinnamtannin D2 and Other Proanthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activities of Cinnamtannin D2 and other selected proanthocyanidins, namely Procyanidin B2 and Procyanidin C1. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting supporting experimental data and methodologies.

Introduction to Proanthocyanidins

Proanthocyanidins (PACs), also known as condensed tannins, are a class of polyphenolic compounds found in various plants, including fruits, berries, nuts, and seeds.[1] They are oligomers and polymers of flavan-3-ol monomer units, such as (+)-catechin and (-)-epicatechin.[2] PACs are recognized for their potent antioxidant, anti-inflammatory, and anticancer properties.[2][3] The biological activity of proanthocyanidins can vary depending on their structural characteristics, such as the degree of polymerization and the nature of the linkages between the monomeric units.[1]

This compound is a specific type of proanthocyanidin that has been isolated from plants of the Cinnamomum genus.[4] This guide compares its known biological activities with those of two other well-studied proanthocyanidins:

  • Procyanidin B2: A B-type procyanidin dimer composed of two (-)-epicatechin units. It is commonly found in apples, grape seeds, and cocoa.[5]

  • Procyanidin C1: A B-type procyanidin trimer composed of three (-)-epicatechin units. It is abundant in grape seeds and has been noted for its senolytic activity.[6]

Comparative Biological Activity

This section provides a comparative overview of the antioxidant, anti-inflammatory, and anticancer activities of this compound, Procyanidin B2, and Procyanidin C1. The quantitative data presented in the tables below are compiled from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as experimental conditions can vary.

Antioxidant Activity

The antioxidant activity of proanthocyanidins is often attributed to their ability to scavenge free radicals. This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound/ExtractAssayIC50 ValueSource
Cinnamtannin B1 *DPPH Radical Scavenging0.2 µM[1]
Grape Seed Proanthocyanidin Extract DPPH Radical Scavenging3.03 µg/mL[7]

Note: Direct IC50 values for this compound were not available in the searched literature. Data for the structurally related Cinnamtannin B1 is provided for a general comparison.

Anti-inflammatory Activity

Proanthocyanidins have been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Compound/ExtractCell LineEffectConcentrationSource
Cinnamtannin D1 *DSS-induced colitis miceAlleviated inflammation and histological damageNot specified[8]
Procyanidin B2 Not specifiedAnti-inflammatory effectsNot specified[5]
Grape Seed Proanthocyanidins RAW 264.7 macrophagesInhibition of NO and PGE2 productionNot specified[9]

Note: Data for Cinnamtannin D1 is presented due to the limited availability of data for this compound.

Anticancer Activity

The anticancer potential of proanthocyanidins is an active area of research. Their effects on cancer cell viability are often evaluated using the MTT assay, which measures metabolic activity.

Compound/ExtractCell LineIC50 ValueSource
Cinnamtannin B1 *DLD-1 and COLO 201 (colon cancer)~50 µM (after 72h)[10]
Cinnamon-Ag Nanoparticles HepG-2 (liver cancer)55.6 µg/mL[7]

Note: Data for Cinnamtannin B1 is presented due to the limited availability of data for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.[11]

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[11]

  • Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid) are prepared at various concentrations in the same solvent.[11]

  • Reaction: An equal volume of the sample solution is mixed with the DPPH working solution. A blank containing only the solvent is also prepared.[11]

  • Incubation: The reaction mixtures are incubated in the dark for a specified time (e.g., 30 minutes) at room temperature.[11]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][12]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.[12]

  • Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.[8]

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[12]

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[14]

  • Sample Collection: Cell culture supernatants from treated and untreated cells are collected.[14]

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride). The two solutions are mixed in equal volumes just before use.

  • Reaction: The cell culture supernatant is mixed with the Griess reagent and incubated at room temperature for a set time (e.g., 10-15 minutes).[14]

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540-550 nm.

  • Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve of sodium nitrite.[14]

Signaling Pathways

Proanthocyanidins are known to modulate various signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Proanthocyanidins from grape seeds have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory effects.[9]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P IkB_NF-kB IkB-NF-kB Complex IKK->IkB_NF-kB Phosphorylation & Degradation NF-kB NF-kB NF-kB_n NF-kB IkB_NF-kB->NF-kB_n Translocation Proanthocyanidins Proanthocyanidins Proanthocyanidins->IKK Inhibition DNA DNA NF-kB_n->DNA Binding Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of proanthocyanidins.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway is crucial for cellular energy homeostasis and has been implicated in various diseases. Cinnamtannin D1 has been shown to activate the AMPK/mTOR pathway, which may contribute to its protective effects against colitis.[8]

AMPK_mTOR_Pathway Cinnamtannin D1 Cinnamtannin D1 AMPK AMPK Cinnamtannin D1->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Treg Differentiation Treg Differentiation AMPK->Treg Differentiation Promotes Th17 Differentiation Th17 Differentiation mTOR->Th17 Differentiation Promotes Inflammation Inflammation Th17 Differentiation->Inflammation Treg Differentiation->Inflammation Suppresses

Caption: Cinnamtannin D1 modulates the AMPK/mTOR pathway to suppress inflammation.

Conclusion

This compound, along with other proanthocyanidins like Procyanidin B2 and Procyanidin C1, demonstrates significant potential as a bioactive compound with antioxidant, anti-inflammatory, and anticancer properties. While the available data suggests a broad spectrum of activity for these compounds, there is a clear need for more direct comparative studies to elucidate the specific potencies and mechanisms of action of individual proanthocyanidins. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of natural product drug discovery and development. Further investigation into the structure-activity relationships of these compounds will be crucial for harnessing their full therapeutic potential.

References

Cinnamtannin D2: An In-Depth Look at Its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the antioxidant capacity of Cinnamtannin D2. Due to a lack of specific publicly available experimental data on this compound, this guide provides a comparative framework based on data from closely related A-type proanthocyanidins and cinnamon extracts. This approach allows for an informed estimation of this compound's potential antioxidant efficacy.

This compound is an A-type proanthocyanidin, a class of polyphenolic compounds found in various plants, including cinnamon. Proanthocyanidins are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.

Comparative Antioxidant Capacity: An Indirect Assessment

Compound/ExtractAssayIC50 (µg/mL)Source
A-type Procyanidin Trimer DPPH1.88 ± 0.01[1]
Cinnamon Bark Ethanol Extract DPPH72[2]
Ascorbic Acid (Vitamin C) DPPH8.88[3]
Trolox DPPH--
Lower IC50 values indicate higher antioxidant activity.

Table 1: Comparative DPPH Radical Scavenging Activity (IC50)

Compound/ExtractAssayTEAC (mmol Trolox/g)Source
A-type Procyanidin Trimer ABTS-[1]
Cinnamon Bark Ethanol Extract ABTS335.78[2]
Ascorbic Acid (Vitamin C) ABTS--
Trolox ABTSStandard-
Higher TEAC (Trolox Equivalent Antioxidant Capacity) values indicate higher antioxidant activity.

Table 2: Comparative ABTS Radical Scavenging Activity (TEAC)

Compound/ExtractAssayORAC (µmol TE/g)Source
Proanthocyanidin-rich extracts ORAC115,300 - 733,150[4]
Ascorbic Acid (Vitamin C) ORAC--
Trolox ORACStandard-
Higher ORAC (Oxygen Radical Absorbance Capacity) values indicate higher antioxidant activity.

Table 3: Comparative Oxygen Radical Absorbance Capacity (ORAC)

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these experiments.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 100 µL of the test sample (this compound or other antioxidants at various concentrations) to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of the test sample to 1 mL of the ABTS•+ working solution.

  • Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents: Prepare a fluorescein solution, a 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution (a peroxyl radical generator), and Trolox standards.

  • Reaction Mixture: In a 96-well black microplate, add the fluorescein solution and the test sample or Trolox standard.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period.

  • Initiation: Add the AAPH solution to initiate the reaction.

  • Measurement: Monitor the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).

Visualizing the Mechanisms

Antioxidant Signaling Pathway of Proanthocyanidins

Proanthocyanidins, including likely this compound, exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

G cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nucleus Nucleus Nrf2->Nucleus translocates to Ub Ubiquitin Ub->Keap1_Nrf2 tags for degradation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) CinnamtanninD2 This compound CinnamtanninD2->Keap1_Nrf2 inhibits Nrf2 degradation Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds to Antioxidant_Enzymes_n Antioxidant Enzymes ARE_n->Antioxidant_Enzymes_n activates transcription of

Caption: Nrf2 Antioxidant Signaling Pathway

Experimental Workflow: DPPH Assay

The following diagram illustrates the workflow for the DPPH antioxidant assay.

G start Start prep_reagents Prepare 0.1 mM DPPH in Methanol start->prep_reagents prep_samples Prepare Sample and Standard Solutions start->prep_samples mix Mix Sample/Standard with DPPH Solution prep_reagents->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: DPPH Assay Workflow

Experimental Workflow: ABTS Assay

The following diagram illustrates the workflow for the ABTS antioxidant assay.

G start Start generate_abts Generate ABTS•+ (ABTS + K2S2O8, 12-16h) start->generate_abts prep_samples Prepare Sample and Trolox Standards start->prep_samples prep_working Prepare ABTS•+ Working Solution generate_abts->prep_working mix Mix Sample/Standard with ABTS•+ Solution prep_working->mix prep_samples->mix measure Measure Absorbance at 734 nm mix->measure calculate Calculate TEAC measure->calculate end End calculate->end

Caption: ABTS Assay Workflow

Experimental Workflow: ORAC Assay

The following diagram illustrates the workflow for the ORAC antioxidant assay.

G start Start prep_reagents Prepare Fluorescein, AAPH, and Trolox Standards start->prep_reagents add_reagents Add Fluorescein and Sample/Standard to Plate prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate Initiate with AAPH pre_incubate->initiate measure Kinetic Fluorescence Measurement initiate->measure calculate Calculate AUC and Trolox Equivalents measure->calculate end End calculate->end

Caption: ORAC Assay Workflow

References

A Comparative Guide to the Quantification of Cinnamtannin D2: Methodologies and Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Cinnamtannin D2, a proanthocyanidin found in various plant species, including cinnamon.[1] While direct comparative studies on the quantification of this compound are limited, this document compiles and extrapolates data from validated methods for closely related procyanidins, such as Procyanidin C1, to offer a valuable resource for researchers. The availability of high-purity this compound analytical standards is a critical prerequisite for the development and validation of accurate and reliable quantification methods.[2][3][4][5]

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common techniques employed for the analysis of procyanidins are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

The following table summarizes the typical performance characteristics of these methods based on data from related procyanidins. It is important to note that these values are indicative and may vary depending on the specific experimental conditions and the laboratory.

ParameterHPLC-UVLC-MS/MSHPTLC
**Linearity (R²) **> 0.999> 0.99> 0.99
Accuracy (% Recovery) 95-105%90-110%90-110%
Precision (% RSD) < 5%< 15%< 10%
Limit of Detection (LOD) ~1 µg/mLpg/mL to ng/mL rangeng/spot
Limit of Quantification (LOQ) ~5 µg/mLng/mL rangeng/spot
Selectivity ModerateHighModerate
Cost Low to ModerateHighLow
Throughput ModerateHighHigh

Note: The data presented in this table is aggregated from studies on procyanidins and related flavonoids and should be considered as a general guideline. Specific validation for this compound is required for definitive performance characteristics.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative methodologies for the quantification of procyanidins, which can be adapted and optimized for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of procyanidins due to its robustness and cost-effectiveness.

Sample Preparation:

  • Extraction: Extract the plant material with a suitable solvent, such as a mixture of acetone/water or methanol/water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve stability.

  • Purification: The crude extract may require a clean-up step using Solid Phase Extraction (SPE) to remove interfering compounds.

  • Final Solution: Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used with two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detector set at the maximum absorbance wavelength for procyanidins (typically around 280 nm).[6]

  • Quantification: Based on a calibration curve prepared with a certified this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of complex matrices and trace amounts of this compound.

Sample Preparation:

Sample preparation is similar to that for HPLC-UV, with potentially less rigorous clean-up required due to the high selectivity of the MS detector.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A UHPLC or HPLC system is coupled to a mass spectrometer.

  • Column: C18 or HILIC column.

  • Mobile Phase: Similar to HPLC-UV, using volatile buffers and solvents compatible with MS (e.g., formic acid instead of phosphoric acid).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used, often in negative ion mode for procyanidins.[7]

  • Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap are used.

  • Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed with a triple quadrupole instrument, providing high specificity and sensitivity.[8]

  • Quantification: An internal standard (ideally, a stable isotope-labeled this compound) is recommended for the most accurate quantification.[9]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for high-throughput screening and quantification of multiple samples simultaneously.

Sample and Standard Application:

  • Apply samples and this compound standards as bands onto the HPTLC plate using an automated applicator.

Chromatographic Development:

  • Stationary Phase: HPTLC silica gel 60 plates.

  • Mobile Phase: A mixture of solvents such as ethyl acetate, formic acid, acetic acid, and water. The composition needs to be optimized for the separation of this compound.

  • Development: Develop the plate in a saturated twin-trough chamber.

Densitometric Analysis:

  • Detection: Scan the plate with a densitometer at the wavelength of maximum absorbance for this compound (around 280 nm).

  • Quantification: Correlate the peak areas of the sample bands with the calibration curve generated from the standards. Post-chromatographic derivatization with reagents like vanillin-sulfuric acid can be used to enhance detection.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure the consistency and reliability of results when using different analytical methods.[10] It involves comparing the data obtained from two or more methods for the same set of samples.

CrossValidationWorkflow cluster_hplcuv HPLC-UV Method cluster_lcms LC-MS Method hplcuv_prep Sample Preparation hplcuv_analysis HPLC-UV Analysis hplcuv_prep->hplcuv_analysis hplcuv_data Quantitative Data hplcuv_analysis->hplcuv_data comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) hplcuv_data->comparison lcms_prep Sample Preparation lcms_analysis LC-MS Analysis lcms_prep->lcms_analysis lcms_data Quantitative Data lcms_analysis->lcms_data lcms_data->comparison sample Identical Sample Set sample->hplcuv_prep sample->lcms_prep conclusion Conclusion on Method Comparability comparison->conclusion

References

Unraveling the Enzyme Inhibitory Potential of Cinnamtannins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between natural compounds and enzymatic activity is paramount. This guide offers a comparative analysis of the enzyme inhibitory effects of different cinnamtannins, a class of A-type proanthocyanidins found in cinnamon and other plants. By presenting available experimental data, this document aims to provide a clear and objective overview to inform future research and drug discovery efforts.

Executive Summary

Cinnamtannins have garnered scientific interest for their potential therapeutic properties, including their ability to inhibit various enzymes involved in physiological and pathological processes. This guide focuses on the comparative inhibitory effects of three key cinnamtannins—Cinnamtannin A2, Cinnamtannin B1, and Cinnamtannin D1—on enzymes such as lytic polysaccharide monooxygenases (LPMOs), α-glucosidase, and cyclooxygenase-2 (COX-2). While direct comparative studies across all three compounds are limited, this guide synthesizes the available data to provide a comprehensive overview.

Comparative Analysis of Enzyme Inhibition

The following table summarizes the available quantitative data on the inhibitory effects of Cinnamtannin A2, B1, and D1 on the specified enzymes. It is important to note that the lack of directly comparable studies necessitates a careful interpretation of the data, as experimental conditions may vary between individual studies.

CinnamtanninEnzymeIC50 ValueInhibition TypeSource Organism of Compound
Cinnamtannin B1 Lytic Polysaccharide Monooxygenase (LPMO)0.46 ± 0.04 mM-Cinnamomum cassia
Cinnamtannin A2 α-GlucosidaseData not available--
Cinnamtannin B1 α-GlucosidasePotent inhibitor (IC50 not specified)-Cinnamomum cassia
"A-type trimer" (Likely a cinnamtannin)α-GlucosidaseLower than acarbose (specific value not provided)Mixed-typeNot specified
Cinnamtannin D1 α-GlucosidaseData not available--
Cinnamtannin A2 Cyclooxygenase-2 (COX-2)Data not available--
Cinnamtannin B1 Cyclooxygenase-2 (COX-2)Inhibitor (IC50 not specified)--
Cinnamtannin D1 Cyclooxygenase-2 (COX-2)Data not available--

In-Depth Look at Enzyme Inhibition

Lytic Polysaccharide Monooxygenases (LPMOs)

LPMOs are copper-dependent enzymes crucial for the breakdown of recalcitrant polysaccharides like cellulose and chitin. Their inhibition is of interest in various biotechnological applications and for controlling fungal growth.

Cinnamtannin B1 has been identified as a specific inhibitor of fungal LPMOs. A study demonstrated that Cinnamtannin B1 inhibits the activity of an AA9A LPMO from Lentinus similis with a half-maximal inhibitory concentration (IC50) of 0.46 ± 0.04 mM. The inhibitory mechanism is thought to involve the binding of Cinnamtannin B1 to the enzyme, potentially near the active site, thereby blocking substrate access.

Currently, there is a lack of published data on the inhibitory effects of Cinnamtannin A2 and D1 on LPMOs, highlighting a gap in the current research landscape.

α-Glucosidase

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels, a key strategy in the management of type 2 diabetes.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. Its selective inhibition is a major target for anti-inflammatory drug development.

Information regarding the direct inhibitory effects of specific cinnamtannins on COX-2 is limited. While Cinnamtannin B1 has been reported to be a COX-2 inhibitor, specific quantitative data such as IC50 values are not yet available in the public domain. The anti-inflammatory properties observed for cinnamon extracts are often attributed to their proanthocyanidin content, suggesting a potential role for cinnamtannins in COX-2 modulation. However, further research is needed to quantify the inhibitory potency of Cinnamtannin A2, B1, and D1 against this enzyme.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for the key enzyme inhibition assays are provided below.

Lytic Polysaccharide Monooxygenase (LPMO) Inhibition Assay

This protocol is based on the methodology used to determine the inhibitory effect of Cinnamtannin B1 on LPMO activity.

Materials:

  • LPMO enzyme (e.g., AA9A from Lentinus similis)

  • Chromogenic substrate (e.g., Azurine-Crosslinked-Hemicellulose, AZCL-HEC)

  • Reductant (e.g., Ascorbic acid)

  • Cinnamtannin solution of varying concentrations

  • Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a microplate well containing the assay buffer, LPMO enzyme, and the cinnamtannin solution at the desired concentration.

  • Pre-incubate the mixture at a specified temperature (e.g., 30°C) for a defined period.

  • Initiate the reaction by adding the chromogenic substrate and the reductant.

  • Monitor the change in absorbance at a specific wavelength (e.g., 620 nm for AZCL-HEC) over time using a microplate reader.

  • The rate of reaction is determined from the linear phase of the absorbance curve.

  • Calculate the percentage of inhibition for each cinnamtannin concentration relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay

This protocol is a generalized method for determining α-glucosidase inhibition, adaptable for testing cinnamtannins.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae or mammalian source (e.g., rat intestine)

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Cinnamtannin solution of varying concentrations

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 6.8)

  • Stop solution (e.g., 0.1 M Na2CO3)

  • Microplate reader

Procedure:

  • In a microplate well, add the assay buffer and the cinnamtannin solution at various concentrations.

  • Add the α-glucosidase enzyme solution to each well and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric Method)

This protocol outlines a common fluorometric method for screening COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Heme (cofactor)

  • Cinnamtannin solution of varying concentrations

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric microplate reader

Procedure:

  • In a microplate well, add the assay buffer, heme, and the fluorometric probe.

  • Add the COX-2 enzyme and the cinnamtannin solution at different concentrations.

  • Pre-incubate the mixture at room temperature for a few minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/585-595 nm) in a kinetic mode for a set duration.

  • The rate of the reaction is determined from the slope of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each cinnamtannin concentration compared to the control.

  • The IC50 value is calculated from the dose-response curve.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general signaling pathway of COX-2 inhibition and a typical experimental workflow for enzyme inhibition assays.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Cinnamtannin Cinnamtannin (Inhibitor) Cinnamtannin->COX2 Inhibition

Caption: General pathway of COX-2 mediated inflammation and its inhibition by cinnamtannins.

Enzyme_Inhibition_Workflow start Start prep_reagents Prepare Reagents: Enzyme, Substrate, Buffer, Cinnamtannin Solutions start->prep_reagents assay_setup Set up Assay Plate: Control & Test Wells prep_reagents->assay_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init incubation Incubation reaction_init->incubation measurement Measure Activity (e.g., Absorbance, Fluorescence) incubation->measurement data_analysis Data Analysis: % Inhibition, IC50 Calculation measurement->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for determining enzyme inhibition by cinnamtannins.

Conclusion and Future Directions

The available evidence suggests that cinnamtannins, particularly Cinnamtannin B1, are promising inhibitors of various enzymes with therapeutic relevance. The potent inhibition of LPMOs and the likely strong inhibition of α-glucosidase highlight their potential in antifungal and antidiabetic applications, respectively. However, the current body of research presents a fragmented picture, with a clear need for direct, comparative studies of Cinnamtannin A2, B1, and D1 against a panel of enzymes under standardized conditions. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the inhibitory potency (IC50 values) of purified Cinnamtannin A2, B1, and D1 against LPMOs, α-glucosidase, and COX-2.

  • Mechanism of Action: Elucidating the precise mechanisms of inhibition (e.g., competitive, non-competitive, mixed) for each cinnamtannin-enzyme interaction.

  • In Vivo Studies: Translating the in vitro findings into in vivo models to assess the therapeutic efficacy and pharmacokinetic profiles of these compounds.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this fascinating class of natural products.

References

Unraveling the Structure-Activity Relationship of Cinnamtannin D2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamtannin D2, a complex proanthocyanidin found in select botanicals, presents a compelling case for further investigation into its therapeutic potential. As a member of the A-type proanthocyanidin family, its unique structural features, including a characteristic double linkage between flavan-3-ol units, are thought to contribute to its bioactivity. This guide provides a comparative analysis of this compound, drawing upon available data for related compounds to infer its structure-activity relationship (SAR) and potential applications. While direct quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes current knowledge on analogous cinnamtannins and proanthocyanidins to offer a predictive comparison.

Structure and Inferred Bioactivity of this compound

This compound is a tetrameric A-type proanthocyanidin.[1][2] Its structure is characterized by four epicatechin units linked together, featuring at least one A-type bond (an ether linkage in addition to the typical carbon-carbon bond). This structural rigidity is a key determinant of its interaction with biological targets. The multiple hydroxyl groups on the flavan-3-ol backbone are crucial for its antioxidant properties, acting as hydrogen donors to neutralize free radicals.

The A-type linkage, in comparison to the more common B-type linkage found in many other proanthocyanidins, is believed to enhance certain biological activities. This is attributed to the more constrained and rigid conformation conferred by the additional ether bond, which can lead to more specific and potent interactions with proteins and other biological molecules.

Comparative Analysis of Bioactivity

Direct experimental data quantifying the biological activities of this compound is scarce. However, by examining data from structurally similar A-type proanthocyanidins, such as Cinnamtannin D1 and Cinnamtannin B1, we can infer the potential bioactivities of this compound.

Antioxidant Activity

Table 1: Comparative Antioxidant Activity of Proanthocyanidins and Related Compounds

Compound/ExtractAssayIC50 / ActivityReference CompoundIC50 of Reference
Cinnamtannin D1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Cinnamtannin B1Platelet Aggregation InhibitionPotent InhibitorNot SpecifiedNot Specified
Cinnamon Extract (Cinnamomum verum)DPPH Radical ScavengingIC50: 111.5 ± 0.62 µg/mLNot SpecifiedNot Specified
Vitamin CDPPH Radical ScavengingPotent Scavenger--

Note: The table highlights the lack of specific quantitative antioxidant data for this compound and presents data for related compounds and extracts to provide context.

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamon extracts and their constituent proanthocyanidins are well-documented.[3][4][5] These effects are often attributed to the modulation of inflammatory signaling pathways, such as the NF-κB pathway. Cinnamtannin D1, a closely related compound, has been shown to protect pancreatic β-cells from apoptosis induced by glucolipotoxicity, suggesting a potential role in mitigating inflammation-related cellular stress.

Table 2: Comparative Anti-inflammatory Activity of Cinnamtannins and Related Compounds

Compound/ExtractModel/TargetObserved Effect
Cinnamtannin D1Pancreatic β-cellsProtection against glucolipotoxicity-induced apoptosis
Cinnamic AldehydeLPS-stimulated macrophagesInhibition of NO, iNOS, COX-2, and NF-κB
Cinnamon ExtractLPS-stimulated monocytesReduction of IL-8 secretion

Experimental Protocols

To facilitate further research on this compound, this section outlines standard experimental protocols for assessing key bioactivities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (this compound) in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound solution to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox is typically used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (this compound) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce inflammation, leaving an unstimulated control group.

  • Incubate the cells for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system, which involves a colorimetric reaction.

  • Measure the absorbance at 540 nm.

  • A known inhibitor of NO production, such as L-NAME, can be used as a positive control.

  • The percentage of inhibition of NO production is calculated and the IC50 value is determined.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_CinnamtanninD2 cluster_structure Structural Features of this compound cluster_activity Inferred Biological Activities Structure This compound (Tetrameric A-type Proanthocyanidin) A_type A-type Linkage (C-O-C and C-C bonds) Structure->A_type Hydroxyl Multiple Hydroxyl Groups Structure->Hydroxyl Polymerization Degree of Polymerization (n=4) Structure->Polymerization Antioxidant Antioxidant Activity A_type->Antioxidant Enhances Rigidity Anti_inflammatory Anti-inflammatory Activity A_type->Anti_inflammatory Specific Binding Hydroxyl->Antioxidant Radical Scavenging Polymerization->Anti_inflammatory Modulates Signaling Other Other Potential Activities (e.g., Anti-diabetic)

Caption: Inferred Structure-Activity Relationship of this compound.

DPPH_Workflow start Start prepare_dpph Prepare DPPH Solution start->prepare_dpph prepare_sample Prepare this compound (Varying Concentrations) start->prepare_sample mix Mix DPPH and Sample prepare_dpph->mix prepare_sample->mix incubate Incubate (30 min, Dark) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate end End calculate->end

Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.

NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO CinnamtanninD2 This compound CinnamtanninD2->NFkB Inhibits (Predicted)

Caption: Predicted Anti-inflammatory Mechanism of this compound.

Conclusion and Future Directions

While direct, quantitative evidence for the bioactivity of this compound is currently lacking in the scientific literature, its structural similarity to other well-studied A-type proanthocyanidins strongly suggests its potential as a potent antioxidant and anti-inflammatory agent. The presence of the A-type linkage is a key structural feature that likely enhances its biological effects compared to B-type proanthocyanidins.

Further research is imperative to isolate and purify this compound and to conduct comprehensive in vitro and in vivo studies to elucidate its precise mechanisms of action and to quantify its bioactivities. The experimental protocols provided in this guide offer a starting point for such investigations. A thorough understanding of the structure-activity relationship of this compound will be crucial for unlocking its full therapeutic potential in drug discovery and development.

References

Confirming the Purity of Isolated Cinnamtannin D2: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of isolated natural compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for confirming the purity of Cinnamtannin D2, a complex proanthocyanidin. The methodologies detailed herein, supported by experimental data, offer a robust framework for quality control and characterization.

This compound, a tetrameric A-type proanthocyanidin with the molecular formula C₆₀H₄₈O₂₄ and a molecular weight of 1153.0 g/mol , is typically isolated from sources such as Vaccinium vitis-idaea[1][2]. Its complex structure necessitates a multi-pronged analytical approach to unequivocally confirm its identity and purity. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Purity Assessment Methods

A combination of chromatographic and spectroscopic methods is essential for the comprehensive purity assessment of this compound. Each technique provides orthogonal information, contributing to a high degree of confidence in the final purity determination. Commercial suppliers of high-purity this compound (>98%) typically provide a certificate of analysis generated using these three key techniques.

Analytical Technique Principle Information Provided Typical Purity Specification Alternative/Complementary Methods
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary and a mobile phase.Retention time (t₋), peak purity, and quantification of impurities.>98% (by peak area)Ultra-High-Performance Liquid Chromatography (UHPLC) for higher resolution and faster analysis times.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation and structural information through fragmentation patterns.Consistent with theoretical mass [M+H]⁺ or [M-H]⁻High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and elemental composition analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Interaction of atomic nuclei with an external magnetic field.Detailed structural elucidation, confirmation of stereochemistry, and detection of structurally similar impurities.Spectrum consistent with the assigned structure of this compound.2D-NMR (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

Experimental Protocols

Detailed methodologies for the three primary analytical techniques are outlined below. These protocols are based on established methods for the analysis of proanthocyanidins and this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is fundamental for separating this compound from potential impurities and quantifying its purity based on peak area.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of polyphenolic compounds.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of the complex mixture of proanthocyanidins.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient from 5% to 40% Solvent B over 30 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm, which is the characteristic absorbance wavelength for flavan-3-ols.

  • Sample Preparation: A stock solution of the isolated this compound is prepared in a suitable solvent such as methanol or a mixture of methanol and water. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by calculating the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

MS is employed to confirm the molecular weight of the isolated compound, providing strong evidence of its identity.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for proanthocyanidins, and it can be operated in either positive or negative ion mode.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

  • Data Acquisition: Full scan mode is used to detect all ions within a specified mass range. The expected molecular ion for this compound would be [M+H]⁺ at m/z 1153.2 or [M-H]⁻ at m/z 1151.2.

  • Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an LC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the identity of this compound and detecting any structurally related impurities.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or deuterated acetone (acetone-d₆) are suitable solvents for this compound.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule. The spectrum should be compared with published data for this compound.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Sample Preparation: The isolated this compound is dissolved in the chosen deuterated solvent to a concentration of approximately 5-10 mg/mL.

Visualization of the Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of isolated this compound.

Purity_Confirmation_Workflow cluster_isolation Isolation cluster_analysis Purity Analysis cluster_results Results & Confirmation Isolation Isolated this compound HPLC HPLC-UV Isolation->HPLC MS LC-MS Isolation->MS NMR NMR Spectroscopy Isolation->NMR Purity_Check Purity > 98%? HPLC->Purity_Check MW_Confirm Correct Molecular Weight? MS->MW_Confirm Structure_Confirm Correct Structure? NMR->Structure_Confirm Purity_Check->MW_Confirm Yes Repurify Repurify Sample Purity_Check->Repurify No MW_Confirm->Structure_Confirm Yes MW_Confirm->Repurify No Confirmed_Pure Confirmed Pure this compound Structure_Confirm->Confirmed_Pure Yes Structure_Confirm->Repurify No

Caption: Workflow for this compound purity confirmation.

References

A Comparative Analysis of Cinnamtannin Bioactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, natural compounds are a valuable source of inspiration. Among these, cinnamtannins, a class of proanthocyanidins found in cinnamon, have garnered attention for their diverse biological activities. This guide provides a comparative overview of the bioactivity of various cinnamtannins, with a focus on Cinnamtannin D1, B1, and A2, and contrasts their performance with other well-established natural compounds and a conventional drug. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these compounds.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivities of different cinnamtannins and selected alternative compounds. Due to the limited research specifically on Cinnamtannin D2, this guide focuses on its more studied analogues.

Table 1: Antioxidant Activity

CompoundAssayIC50 / EC50Source Organism/Cell Line
Cinnamtannin B1 DPPH radical scavenging0.2 µMCinnamomum zeylanicum
Quercetin DPPH radical scavenging5.5 µMNot specified
Quercetin DPPH radical scavenging19.17 µg/mlNot specified[1]

Table 2: Anti-diabetic Activity

CompoundBioactivityQuantitative DataCell Line / Animal Model
Cinnamtannin A2 GLP-1 SecretionIncreased secretion (specific fold change not reported)STC-1 cells, Mice[2][3]
Cinnamtannin A2 Insulin SecretionIncreased secretion (specific fold change not reported)Mice[2]
Cinnamtannin D1 Protection of pancreatic β-cells from glucolipotoxicity-induced apoptosisDose-dependent reduction in apoptosisINS-1 cells, MIN6 cells, primary murine islets[4][5]
Berberine α-glucosidase inhibitionIC50 = 198.40 µg/mLIn vitro[6]
Resveratrol Glucose uptake stimulation~2-fold increase at 100 µML6 myotubes[7]
Metformin Reduction in hepatic gluconeogenesis--

Table 3: Anti-inflammatory and Other Bioactivities

CompoundBioactivityQuantitative DataCell Line / Animal Model
Cinnamtannin B1 COX-2 Inhibition19% inhibition at 10 µg/ml, 27% at 100 µg/ml, 86% at 1000 µg/mlSf9 cells
Cinnamtannin B1 Cytotoxicity (Colon Cancer)IC50 = 32 µM (DLD-1), 35 µM (COLO 201), 58.8 µM (HCT-116)DLD-1, COLO 201, HCT-116 cells[8]

Experimental Protocols

Detailed methodologies are crucial for the independent replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited bioactivity studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Protocol Summary (for Cinnamtannin B1):

    • A solution of Cinnamtannin B1 in methanol was prepared at various concentrations.

    • 200 µL of the sample solution was added to 3.8 mL of a 50 µM DPPH solution in methanol.

    • The mixture was vortexed and incubated in the dark at room temperature for 30 minutes.

    • The absorbance was measured at 517 nm using a UV-Vis spectrophotometer.

    • The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the sample to a control (methanol without the sample). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, was then determined.[9]

Cell Viability and Apoptosis Assay

These assays are used to determine the effect of a compound on cell survival and to quantify the extent of programmed cell death (apoptosis).

  • Principle: Cell viability can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of cells. Apoptosis is often detected by staining cells with Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis, and a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic/necrotic, and live cells.

  • Protocol Summary (for Cinnamtannin D1 on INS-1 pancreatic β-cells):

    • INS-1 cells were seeded in 96-well plates and cultured.

    • Cells were pre-treated with different concentrations of Cinnamtannin D1 for a specified time.

    • Apoptosis was induced by exposing the cells to a combination of high glucose and palmitic acid (glucolipotoxicity).

    • After the induction period, cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The percentage of apoptotic cells (Annexin V positive) was quantified using flow cytometry.[10][11]

Glucagon-Like Peptide-1 (GLP-1) Secretion Assay

This assay measures the ability of a compound to stimulate the secretion of the incretin hormone GLP-1 from enteroendocrine cells.

  • Principle: The amount of GLP-1 secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Protocol Summary (for Cinnamtannin A2 on STC-1 cells):

    • STC-1 cells, a murine intestinal enteroendocrine cell line, were cultured in multi-well plates.

    • The cells were washed and then incubated with a test solution containing Cinnamtannin A2 at various concentrations for a specific duration.

    • The cell culture supernatant was collected.

    • The concentration of total or active GLP-1 in the supernatant was measured using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.[3][12][13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the bioactivity of these compounds can aid in understanding their mechanisms of action.

Cinnamtannin_D1_Signaling_Pathway cluster_stress Glucolipotoxicity cluster_cell Pancreatic β-cell High Glucose High Glucose Apoptosis Apoptosis High Glucose->Apoptosis Palmitic Acid Palmitic Acid Palmitic Acid->Apoptosis Cinnamtannin D1 Cinnamtannin D1 AMPK AMPK Cinnamtannin D1->AMPK activates mTOR mTOR AMPK->mTOR inhibits ULK1 ULK1 AMPK->ULK1 activates mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy induces ER Stress ER Stress Autophagy->ER Stress ameliorates Inflammation Inflammation Autophagy->Inflammation ameliorates Autophagy->Apoptosis inhibits

Caption: Cinnamtannin D1 signaling pathway in pancreatic β-cells.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample_Solution Prepare Cinnamtannin B1 solutions (various conc.) Mix Mix 200 µL sample with 3.8 mL DPPH solution Sample_Solution->Mix DPPH_Solution Prepare 50 µM DPPH solution in methanol DPPH_Solution->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure_Absorbance Measure absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS IRS Insulin Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates GLUT4 Vesicle GLUT4 Vesicle Akt->GLUT4 Vesicle promotes translocation GLUT4 GLUT4 GLUT4 Vesicle->GLUT4 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake

Caption: Simplified insulin signaling pathway leading to glucose uptake.

References

Safety Operating Guide

Proper Disposal of Cinnamtannin D2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Summary of Key Data

The following table summarizes essential information for the safe handling and disposal of Cinnamtannin D2.

PropertyValue
Chemical Formula C60H48O24
Molecular Weight 1153.0 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Known Hazards Based on the general class of proanthocyanidins: Harmful if swallowed, very toxic to aquatic life with long-lasting effects.[1]
Storage Desiccate at -20°C

Experimental Protocols: Disposal Procedures

Given the lack of a specific SDS for this compound, it should be treated as a potentially hazardous chemical. The following step-by-step procedures are based on standard laboratory safety practices for chemical waste disposal.

Part 1: Disposal of Solid this compound Waste
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Collection:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Labeling: Label the waste container as "Hazardous Waste" and clearly identify the contents as "this compound (solid waste)." Include the approximate amount of waste.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of solid this compound in the regular trash.

Part 2: Disposal of this compound in Organic Solvents

This compound is soluble in several organic solvents. The disposal of these solutions requires careful segregation based on the solvent type.

  • PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Handle solvents in a well-ventilated area or a chemical fume hood.

  • Waste Segregation and Collection:

    • Halogenated Solvents (e.g., Chloroform, Dichloromethane): Collect waste solutions containing these solvents in a designated, labeled container for "Halogenated Organic Waste."

    • Non-Halogenated Solvents (e.g., Ethyl Acetate, Acetone, DMSO): Collect waste solutions containing these solvents in a separate, labeled container for "Non-Halogenated Organic Waste."

    • Never mix halogenated and non-halogenated solvent waste streams.[2]

  • Container and Labeling:

    • Use appropriate, leak-proof containers with secure screw-top caps for liquid waste collection.

    • Clearly label each container with "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent(s) with their approximate percentages.

  • Storage: Store the sealed liquid waste containers in a designated hazardous waste accumulation area, ensuring they are segregated by waste type (halogenated vs. non-halogenated).

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not pour this compound solutions down the drain. [1][3]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A This compound Waste B Solid Waste? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Yes D Liquid Waste (in solvent) B->D No H Store in Designated Hazardous Waste Area C->H E Halogenated Solvent? (e.g., Chloroform, Dichloromethane) D->E F Collect in Labeled 'Halogenated Organic Waste' Container E->F Yes G Collect in Labeled 'Non-Halogenated Organic Waste' Container E->G No F->H G->H I Arrange for Professional Hazardous Waste Disposal H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.